Cbl-b-IN-21
Description
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Properties
Molecular Formula |
C23H20F3N5O2 |
|---|---|
Molecular Weight |
455.4 g/mol |
IUPAC Name |
2-[3-[(R)-cyclobutyl-(4-methyl-1,2,4-triazol-3-yl)methyl]phenyl]-3-oxo-8-(trifluoromethyl)imidazo[1,5-a]pyridine-6-carbaldehyde |
InChI |
InChI=1S/C23H20F3N5O2/c1-29-13-27-28-21(29)20(15-4-2-5-15)16-6-3-7-17(9-16)30-11-19-18(23(24,25)26)8-14(12-32)10-31(19)22(30)33/h3,6-13,15,20H,2,4-5H2,1H3/t20-/m1/s1 |
InChI Key |
APLZCQBQLGEPMV-HXUWFJFHSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Cbl-b Inhibition in Enhancing Natural Killer Cell Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Casitas B-lineage lymphoma b (Cbl-b), an E3 ubiquitin ligase, has emerged as a critical intracellular immune checkpoint, negatively regulating the activation and effector functions of various immune cells, including Natural Killer (NK) cells.[1][2][3] As key components of the innate immune system, NK cells are pivotal in the surveillance and elimination of malignant and virally infected cells. However, their activity is often suppressed within the tumor microenvironment. Inhibition of Cbl-b presents a promising therapeutic strategy to unleash the full cytotoxic potential of NK cells. This technical guide provides an in-depth overview of the mechanism of action of Cbl-b in NK cells, the impact of its inhibition on their cytotoxic capabilities, and detailed experimental protocols for evaluating Cbl-b inhibitors. While this guide focuses on the general role of Cbl-b inhibitors, it is important to note that specific public-domain data for "Cbl-b-IN-21" is not currently available. Therefore, data from genetic knockout studies and well-characterized small molecule inhibitors such as HOT-A and NX-1607 are presented as representative examples of this therapeutic class.
The Cbl-b Signaling Pathway in NK Cells
Cbl-b functions as a negative regulator in NK cells by targeting key signaling molecules for ubiquitination and subsequent degradation.[4] Its inhibitory action is often initiated downstream of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, which are themselves negative regulators of NK cell activation.[5][6] Upon activation, Cbl-b ubiquitinates the linker for activation of T cells (LAT), a crucial adaptor protein in NK cell activating receptor signaling pathways.[4][6] This leads to the proteasomal degradation of LAT, thereby dampening downstream signaling cascades that are essential for NK cell cytotoxicity and cytokine production.[4][6] Inhibition of Cbl-b prevents the degradation of these key signaling components, leading to a sustained and enhanced NK cell anti-tumor response.
Quantitative Data on Enhanced NK Cell Function Following Cbl-b Inhibition
Inhibition of Cbl-b, either through genetic knockout or with small molecule inhibitors, has been shown to significantly enhance various NK cell effector functions. The following tables summarize key quantitative data from preclinical studies.
Table 1: Enhancement of NK Cell Cytotoxicity by Cbl-b Inhibition
| Target Cell Line | Effector:Target (E:T) Ratio | Cbl-b Inhibition Method | % Cytotoxicity (Control) | % Cytotoxicity (Cbl-b Inhibited) | Fold Increase | Reference |
| RPMI8226 (Myeloma) | 20:1 | CRISPR/Cas9 KO (PNK cells) | ~35% | ~60% | ~1.7x | [Guo et al., 2021, JITC][7] |
| RPMI8226 (Myeloma) | 10:1 | CRISPR/Cas9 KO (PNK cells) | ~20% | ~40% | ~2.0x | [Guo et al., 2021, JITC][7] |
| U266 (Myeloma) | 20:1 | CRISPR/Cas9 KO (PNK cells) | ~25% | ~45% | ~1.8x | [Guo et al., 2021, JITC][7] |
| K562 (CML) | 4:1 | HOT-A (1µM) | ~20% | ~40% | ~2.0x | [HotSpot Therapeutics, 2023, AACR Poster][8] |
| K562 (CML) | 2:1 | HOT-A (1µM) | ~15% | ~30% | ~2.0x | [HotSpot Therapeutics, 2023, AACR Poster][8] |
| A549 β2m-/- (Lung) | 2:1 | Cbl-b Inhibitor (3µM) | ~10% | ~20% | ~2.0x | [Romagnani et al., 2024, JITC][9] |
Table 2: Enhancement of NK Cell Cytokine Production and Degranulation by Cbl-b Inhibition
| Stimulus | Measured Parameter | Cbl-b Inhibition Method | Control Value | Inhibited Value | Fold Increase | Reference |
| IL-12 + IL-18 | IFN-γ Secretion | HOT-A (1µM) | ~2000 pg/mL | ~4000 pg/mL | ~2.0x | [HotSpot Therapeutics, 2023, AACR Poster][8] |
| anti-NKp30 + IL-15 | IFN-γ Secretion | HOT-A (1µM) | ~1000 pg/mL | ~2500 pg/mL | ~2.5x | [HotSpot Therapeutics, 2023, AACR Poster][8] |
| K562 Co-culture | IFN-γ Secretion | HOT-A (1µM) | ~100 pg/mL | ~250 pg/mL | ~2.5x | [HotSpot Therapeutics, 2023, AACR Poster][8] |
| Raji Co-culture + Rituximab (ADCC) | TNF-α Secretion | NX-1607 | Not specified | "Significantly enhanced" | - | [Gallotta et al., 2022, JITC][10] |
| Raji Co-culture + Rituximab (ADCC) | IFN-γ Secretion | NX-1607 | Not specified | "Significantly enhanced" | - | [Gallotta et al., 2022, JITC][10] |
| IL-12 + IL-18 | Granzyme B Secretion | HOT-A (1µM) | ~200 pg/mL | ~400 pg/mL | ~2.0x | [HotSpot Therapeutics, 2023, AACR Poster][8] |
| IL-12 + IL-18 | % CD107a+ NK cells | HOT-A (1µM) | ~20% | ~40% | ~2.0x | [HotSpot Therapeutics, 2023, AACR Poster][8] |
| IL-15 | % Granzyme B+ NK cells | shRNA knockdown | ~60% | ~80% | ~1.3x | [Lu et al., 2021, J Immunol][1][11] |
| IL-15 | % Perforin+ NK cells | shRNA knockdown | ~60% | ~75% | ~1.25x | [Lu et al., 2021, J Immunol][1][11] |
Experimental Protocols
Flow Cytometry-Based NK Cell Cytotoxicity Assay
This protocol describes a standard method for assessing NK cell-mediated cytotoxicity against a target cell line, such as K562, using flow cytometry.
Materials:
-
Primary human NK cells (effector cells)
-
K562 cells (target cells)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI)
-
FACS tubes or 96-well U-bottom plates
-
Flow cytometer
Procedure:
-
Target Cell Labeling:
-
Resuspend K562 cells at 1 x 10^6 cells/mL in serum-free RPMI-1640.
-
Add CFSE to a final concentration of 0.5-1 µM.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the labeling reaction by adding 5 volumes of complete RPMI medium.
-
Wash the cells twice with complete medium and resuspend at 1 x 10^5 cells/mL.[12][13]
-
-
Co-culture:
-
Plate the CFSE-labeled K562 target cells (e.g., 1 x 10^4 cells/well in a 96-well plate).
-
Prepare effector NK cells at various concentrations to achieve desired E:T ratios (e.g., 10:1, 5:1, 2.5:1).
-
If using a Cbl-b inhibitor, pre-incubate the effector NK cells with the compound (and a vehicle control) for a specified time (e.g., 1-4 hours) before adding them to the target cells.
-
Add the effector cells to the wells containing the target cells.
-
Include control wells: target cells only (spontaneous death) and target cells with a lysis agent (e.g., 1% Triton X-100) (maximum death).
-
Centrifuge the plate at 100 x g for 1 minute to facilitate cell-cell contact.
-
Incubate for 4 hours at 37°C in a 5% CO2 incubator.
-
-
Staining and Acquisition:
-
After incubation, add a viability dye such as 7-AAD or PI to each well.
-
Acquire events on a flow cytometer. Gate on the CFSE-positive population (target cells) and quantify the percentage of 7-AAD or PI-positive cells within that gate.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = 100 * (% Sample Lysis - % Spontaneous Lysis) / (% Maximum Lysis - % Spontaneous Lysis)
-
Experimental Workflow for Evaluating Cbl-b Inhibitors
The following diagram illustrates a typical workflow for the preclinical evaluation of a Cbl-b inhibitor's effect on NK cell function.
Conclusion and Future Directions
The data presented herein strongly support the role of Cbl-b as a negative regulator of NK cell cytotoxicity. Inhibition of Cbl-b, through various modalities, consistently leads to enhanced anti-tumor functions, including increased direct cytotoxicity, cytokine secretion, and degranulation. This makes Cbl-b an attractive target for cancer immunotherapy, with the potential to restore or enhance NK cell activity in the immunosuppressive tumor microenvironment. Future research should focus on the clinical translation of Cbl-b inhibitors, both as monotherapies and in combination with other immunotherapeutic agents such as checkpoint inhibitors, to fully harness the power of the innate immune system in the fight against cancer. The development of specific and potent small molecule inhibitors, exemplified by compounds like HOT-A and NX-1607, paves the way for novel therapeutic strategies to overcome resistance to existing cancer therapies.
References
- 1. Cbl-b Is Upregulated and Plays a Negative Role in Activated Human NK Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nurixtx.com [nurixtx.com]
- 3. researchgate.net [researchgate.net]
- 4. Cbl ubiquitin ligases mediate the inhibition of natural killer cell activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hotspotthera.com [hotspotthera.com]
- 9. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. Cbl-b is upregulated and plays a negative role in activated human NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | A Flow Cytometry-Based Whole Blood Natural Killer Cell Cytotoxicity Assay Using Overnight Cytokine Activation [frontiersin.org]
The Impact of Cbl-b Inhibition on Downstream Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casitas B-lineage lymphoma-b (Cbl-b) is a crucial E3 ubiquitin ligase that functions as a key negative regulator of immune responses.[1][2] By targeting various signaling proteins for ubiquitination and subsequent degradation, Cbl-b sets the activation threshold for immune cells, particularly T lymphocytes, thereby playing a pivotal role in maintaining immune tolerance.[3] The inhibition of Cbl-b has emerged as a promising therapeutic strategy in immuno-oncology, aiming to unleash the full potential of the immune system to recognize and eliminate cancer cells.[1][3] This technical guide provides an in-depth overview of the impact of Cbl-b inhibitors, with a focus on a representative compound, Cbl-b-IN-21, on downstream signaling pathways.
Mechanism of Action of Cbl-b Inhibitors
Cbl-b, along with other members of the Cbl family, contains a highly conserved N-terminal region that includes a tyrosine kinase-binding (TKB) domain, a linker helix region (LHR), and a RING finger domain.[4][5] The RING finger domain is responsible for recruiting ubiquitin-conjugating enzymes (E2s), which are essential for the transfer of ubiquitin to target proteins.[6] Cbl-b inhibitors are small molecules designed to interfere with the catalytic activity of the Cbl-b E3 ligase. These inhibitors typically bind to a pocket between the TKB and linker domains, locking the protein in an inactive conformation. This allosteric inhibition prevents the proper positioning of the RING domain and its interaction with the E2-ubiquitin complex, thereby blocking the ubiquitination of downstream substrates.[7] By preventing this ubiquitination, the signaling proteins are stabilized, leading to enhanced and prolonged downstream signaling, ultimately lowering the activation threshold of immune cells.[1]
Impact on Downstream Signaling Pathways
The inhibition of Cbl-b has profound effects on the signaling cascades within various immune cells, most notably T cells, B cells, and Natural Killer (NK) cells. By preventing the ubiquitination and degradation of key signaling molecules, Cbl-b inhibitors effectively amplify the activation signals, leading to a more robust immune response.
T Cell Signaling
In T cells, Cbl-b acts as a critical gatekeeper, suppressing T cell receptor (TCR) signaling in the absence of co-stimulatory signals from CD28.[3] Inhibition of Cbl-b removes this brake, leading to enhanced T cell activation, proliferation, and cytokine production.[8]
Key downstream signaling pathways impacted in T cells include:
-
TCR Signaling Pathway: Cbl-b targets several key components of the TCR signaling cascade for ubiquitination, including the TCRζ chain, ZAP-70, and Lck.[8] Inhibition of Cbl-b leads to sustained phosphorylation and activation of these proteins, resulting in a stronger and more prolonged signal.
-
PI3K/Akt Pathway: Cbl-b ubiquitinates the p85 regulatory subunit of Phosphoinositide 3-kinase (PI3K), leading to its inactivation.[8] By inhibiting Cbl-b, the PI3K/Akt pathway remains active, promoting T cell survival, proliferation, and metabolic programming.
-
PLCγ1/NF-κB Pathway: Phospholipase C gamma 1 (PLCγ1) is another critical target of Cbl-b-mediated ubiquitination. Its activation is essential for the activation of the transcription factor NF-κB, which drives the expression of pro-inflammatory cytokines. Cbl-b inhibition leads to increased PLCγ1 activity and subsequent NF-κB activation.[9]
-
Vav1/Rac1/Cdc42 Pathway: The guanine (B1146940) nucleotide exchange factor Vav1 is a crucial regulator of actin cytoskeleton reorganization, which is necessary for the formation of the immunological synapse. Cbl-b negatively regulates Vav1, and its inhibition leads to enhanced Vav1 activity and cytoskeletal rearrangement.
Below is a diagram illustrating the impact of Cbl-b inhibition on T cell signaling.
B Cell Signaling
In B cells, Cbl-b also plays a negative regulatory role in B cell receptor (BCR) signaling. Inhibition of Cbl-b can lead to enhanced B cell activation and antibody production.
Key downstream signaling pathways impacted in B cells include:
-
BCR Signaling Pathway: Similar to its role in T cells, Cbl-b targets key components of the BCR signaling cascade, such as Syk and PLCγ2, for ubiquitination. Cbl-b inhibition results in their sustained activation.
References
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. E3 Ubiquitin Ligase Cbl-b Suppresses Proallergic T Cell Development and Allergic Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Cbl-b Inhibition on the Tumor Microenvironment: A Technical Overview of Cbl-b-IN-21
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b) has emerged as a critical intracellular immune checkpoint, negatively regulating the activation of key anti-tumor effector cells, primarily T cells and Natural Killer (NK) cells. Its inhibition presents a promising therapeutic strategy to reverse immune suppression within the tumor microenvironment (TME). This technical guide details the effects of Cbl-b inhibition, with a focus on the investigational inhibitor Cbl-b-IN-21 and its analogues, on the TME. We will explore the underlying mechanism of action, present preclinical data on its anti-tumor efficacy and immunomodulatory effects, provide detailed experimental protocols for key assays, and visualize the core signaling pathways involved.
Introduction to Cbl-b as a Therapeutic Target
Cbl-b is a RING finger E3 ubiquitin ligase that plays a pivotal role in establishing the activation threshold for T lymphocytes. In the absence of co-stimulatory signals, such as those from CD28, Cbl-b ubiquitinates key signaling proteins downstream of the T cell receptor (TCR), leading to their degradation or functional inactivation. This process is crucial for maintaining peripheral tolerance and preventing autoimmunity, but in the context of cancer, it contributes to an immunosuppressive TME, allowing tumors to evade immune destruction.
Inhibition of Cbl-b, therefore, offers a powerful approach to lower the threshold for T cell activation, enabling a robust anti-tumor immune response even in the presence of weak co-stimulation. This is particularly relevant in the TME, which is often characterized by a lack of co-stimulatory molecules and the presence of inhibitory factors like TGF-β. Small molecule inhibitors of Cbl-b, such as this compound and the clinical candidate NX-1607, have been developed to harness this therapeutic potential.
Mechanism of Action: Reinvigorating Anti-Tumor Immunity
This compound and related inhibitors function by locking the Cbl-b protein in an inactive conformation, preventing it from ubiquitinating its target substrates. This leads to a cascade of downstream effects that collectively enhance the anti-tumor immune response:
-
Enhanced T Cell Receptor (TCR) Signaling: By preventing the ubiquitination and subsequent degradation of key signaling intermediates such as Phospholipase C-γ1 (PLC-γ1) and the p85 subunit of PI3K, Cbl-b inhibitors amplify the signaling cascade downstream of the TCR. This results in increased phosphorylation of key kinases like ZAP70 and activation of the MAPK/ERK pathway, leading to enhanced T cell proliferation, cytokine production, and cytotoxicity.
-
Overcoming Co-stimulatory Dependence: A key feature of Cbl-b inhibition is the ability to bypass the requirement for strong CD28 co-stimulation for T cell activation. This allows for the activation of tumor-specific T cells that may otherwise remain anergic within the TME due to the low expression of co-stimulatory ligands on cancer cells.
-
Increased Cytokine Production: Inhibition of Cbl-b leads to a significant increase in the production of pro-inflammatory cytokines, most notably Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), by T cells.[1] IL-2 is crucial for T cell proliferation and survival, while IFN-γ has pleiotropic anti-tumor effects, including the upregulation of MHC class I on tumor cells, making them more visible to cytotoxic T lymphocytes (CTLs).
-
Activation of Natural Killer (NK) Cells: Cbl-b also negatively regulates NK cell activation. Its inhibition enhances NK cell cytotoxicity and cytokine production, contributing to the innate immune response against tumors.
-
Remodeling the Tumor Microenvironment: The enhanced activation of T cells and NK cells leads to a significant influx of these effector cells into the tumor. This is often accompanied by an increase in the expression of activation markers such as CD69 and granzyme B, transforming the TME from an immunosuppressive to an inflamed, anti-tumorigenic state.
Preclinical Efficacy of Cbl-b Inhibition
In vivo studies using syngeneic mouse tumor models have demonstrated the potent anti-tumor activity of Cbl-b inhibitors. The data presented below is a summary of findings for Cbl-b inhibitors, including NX-1607, a compound structurally related to this compound.
Data Presentation
| Tumor Model | Treatment | Tumor Growth Inhibition (TGI) | Key Findings in the TME | Reference |
| CT26 (Colon Carcinoma) | NX-1607 (30 mg/kg, oral) | 71% | Increased infiltration of CD8+ T cells and NK cells. Abrogation of anti-tumor effect upon depletion of CD8+ T cells or NK cells. | [2] |
| MC38 (Colon Carcinoma) | Cbl-b inhibitor | Significant TGI | Enhanced CD8+ T cell activity. | [3] |
| 4T1 (Breast Cancer) | Cbl-b inhibitor | Significant TGI | Increased infiltration of NK cells followed by activated CD8+ T cells. | [3] |
| A20 (B-cell Lymphoma) | NX-1607 | Significant tumor growth reduction | Increased numbers of tumor-infiltrating CD3+, CD4+, and CD8+ T cells. | [4] |
| Immune Cell Population | Effect of Cbl-b Inhibition | Observed Changes | Reference |
| CD8+ T Cells | Increased infiltration and activation | Increased numbers in the TME; Upregulation of activation markers (CD25, CD69, PD-1) and cytotoxic markers (Granzyme B). | [5] |
| NK Cells | Increased infiltration and activation | Rapid infiltration into the TME; Enhanced cytotoxic activity. | [3] |
| Tregs | No significant change or slight decrease | The ratio of CD8+ T cells to Tregs is increased. | [2] |
| Cytokine | Effect of Cbl-b Inhibition | Observed Changes | Reference |
| IL-2 | Increased production by T cells | 5 to 10-fold enhanced secretion in ex vivo stimulated T cells from Cbl-b deficient mice. | [3] |
| IFN-γ | Increased production by T and NK cells | 5 to 10-fold enhanced secretion in ex vivo stimulated T cells from Cbl-b deficient mice. | [3] |
Experimental Protocols
In Vivo Murine Tumor Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Materials:
-
Syngeneic mouse tumor cell line (e.g., CT26, MC38, 4T1, A20)
-
6-8 week old female BALB/c or C57BL/6 mice
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers
-
Sterile PBS
-
Syringes and needles
Procedure:
-
Cell Culture: Culture tumor cells in appropriate media to 80-90% confluency.
-
Cell Preparation: Harvest cells, wash twice with sterile PBS, and resuspend in sterile PBS at a concentration of 1 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 1 x 10^5 to 1 x 10^6 tumor cells in a volume of 100 µL into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the tumor volume with calipers using the formula: Volume = (length x width^2) / 2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups (n=8-10 mice per group).
-
Drug Administration: Administer this compound or vehicle control orally, once or twice daily, at the predetermined dose.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is tumor growth inhibition. Survival can be a secondary endpoint.
-
Tissue Harvest: At the end of the study, euthanize mice and harvest tumors for ex vivo analysis (e.g., flow cytometry).
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
Objective: To characterize the immune cell populations within the tumor microenvironment following treatment with this compound.
Materials:
-
Tumor tissue harvested from the in vivo study
-
RPMI-1640 medium
-
Collagenase IV, Hyaluronidase, DNase I
-
70 µm cell strainers
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies against murine immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, CD69, Granzyme B, FoxP3)
-
Live/Dead stain
-
Flow cytometer
Procedure:
-
Tumor Digestion: Mince the harvested tumor tissue into small pieces and digest in RPMI-1640 containing Collagenase IV (1 mg/mL), Hyaluronidase (100 U/mL), and DNase I (100 µg/mL) for 30-60 minutes at 37°C with gentle agitation.
-
Single-Cell Suspension: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Red Blood Cell Lysis: If necessary, lyse red blood cells using an ACK lysis buffer.
-
Cell Staining:
-
Wash the cells with FACS buffer.
-
Stain with a Live/Dead dye according to the manufacturer's protocol.
-
Block Fc receptors with Fc block for 10-15 minutes.
-
Stain for surface markers with a cocktail of fluorochrome-conjugated antibodies for 30 minutes on ice.
-
For intracellular staining (e.g., Granzyme B, FoxP3), fix and permeabilize the cells using a commercially available kit, followed by staining with intracellular antibodies.
-
-
Data Acquisition: Acquire stained cells on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry analysis software to quantify the percentages and absolute numbers of different immune cell populations within the CD45+ gate.
Intracellular Cytokine Staining (ICS) for T Cell Function
Objective: To assess the production of cytokines (e.g., IFN-γ, IL-2) by tumor-infiltrating T cells.
Materials:
-
Single-cell suspension of TILs (from protocol 4.2)
-
Cell stimulation cocktail (e.g., PMA and Ionomycin) or tumor-specific antigens
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fluorochrome-conjugated antibodies for surface markers (CD3, CD8) and intracellular cytokines (IFN-γ, IL-2)
-
Fixation/Permeabilization buffer
-
Flow cytometer
Procedure:
-
Cell Stimulation: Resuspend TILs in complete RPMI-1640 medium and stimulate for 4-6 hours at 37°C with a cell stimulation cocktail or specific antigens in the presence of a protein transport inhibitor.
-
Surface Staining: Wash the cells and stain for surface markers (CD3, CD8) as described in protocol 4.2.
-
Fixation and Permeabilization: Fix and permeabilize the cells using a commercially available kit.
-
Intracellular Staining: Stain for intracellular cytokines with fluorochrome-conjugated antibodies for 30 minutes at room temperature.
-
Data Acquisition and Analysis: Wash the cells and acquire them on a flow cytometer. Analyze the percentage of cytokine-producing cells within the CD8+ T cell population.
Signaling Pathway Visualization
The following diagram illustrates the central role of Cbl-b in negatively regulating T cell activation and how its inhibition by this compound can reverse this suppression.
References
- 1. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 2. nurixtx.com [nurixtx.com]
- 3. Targeting Cbl-b in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nurixtx.com [nurixtx.com]
Unraveling the Structure-Activity Relationship of a Cbl-b Targeting PROTAC Ligand: A Technical Guide to Cbl-b-IN-21
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting Cbl-b for Immunotherapy with PROTAC Technology
The E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b) has emerged as a critical negative regulator of immune cell activation, making it a compelling target for cancer immunotherapy. Inhibition of Cbl-b can unleash the anti-tumor potential of T cells and NK cells. A novel and powerful approach to targeting proteins like Cbl-b is through Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This technical guide focuses on Cbl-b-IN-21 , a key ligand that binds to Cbl-b and serves as a fundamental component in the synthesis of a Cbl-b-targeting PROTAC, PROTAC Cbl-b-IN-1 . Understanding the structure-activity relationship (SAR) of this compound is paramount for the rational design of effective Cbl-b degraders.
The PROTAC Approach: A Paradigm Shift in Drug Discovery
Unlike traditional inhibitors that block the active site of a protein, PROTACs eliminate the target protein entirely. This offers several potential advantages, including the ability to target proteins previously considered "undruggable" and the potential for a more sustained pharmacological effect.
This compound: A Ligand for Cbl-b Degradation
This compound is not a direct inhibitor of Cbl-b's enzymatic activity but rather a specific ligand designed to bind to Cbl-b. Its primary role is to serve as the target-binding moiety within a PROTAC molecule. The chemical structure of this compound is crucial for its affinity and selectivity for Cbl-b.
PROTAC Cbl-b-IN-1 is a complete PROTAC molecule synthesized using this compound. It is composed of this compound linked to a ligand for an E3 ubiquitin ligase, such as Cereblon (CRBN), via a chemical linker.
Chemical Structure and Properties
The specific chemical structure of this compound is detailed in patent literature, specifically in patent WO2024077244 A1, which describes a series of imidazopyridine derivatives.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2851878-87-8 | MedChemExpress |
| Molecular Formula | C₂₃H₂₀F₃N₅O₂ | MedChemExpress |
| Molecular Weight | 455.43 g/mol | MedChemExpress |
| Chemical Class | Imidazopyridine derivative | Patent WO2024077244 A1 |
Structure-Activity Relationship (SAR) of this compound and Related PROTACs
The structure-activity relationship of this compound is intrinsically linked to its ability to effectively bind to Cbl-b and to the overall efficacy of the resulting PROTAC in inducing Cbl-b degradation. The patent WO2024077244 A1 provides insights into the SAR of this chemical series.
Key Structural Features and Their Impact:
-
Imidazopyridine Core: This heterocyclic scaffold forms the central part of this compound and is essential for its binding to Cbl-b. Modifications to this core structure are likely to significantly impact binding affinity.
-
Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring attached to the imidazopyridine core play a critical role in optimizing interactions with the Cbl-b binding pocket.
-
Linker Attachment Point: The point of attachment of the linker to the this compound scaffold is a crucial design element. It must be positioned such that it does not disrupt the binding to Cbl-b while allowing the E3 ligase to be brought into proximity for efficient ubiquitination.
The development of a successful PROTAC involves a multi-parameter optimization process that considers the binding affinities of both the target ligand and the E3 ligase ligand, as well as the length and composition of the linker.
Biological Activity
The biological activity of this compound is realized through its incorporation into the PROTAC, PROTAC Cbl-b-IN-1. The efficacy of this PROTAC is measured by its ability to induce the degradation of Cbl-b in cellular assays.
As of late 2025, specific quantitative data for the binding affinity of this compound and the degradation potency of PROTAC Cbl-b-IN-1 are primarily contained within patent literature and have not been extensively published in peer-reviewed journals. The following table represents the type of data that would be generated to characterize such a molecule.
Table 2: Biological Activity of this compound and PROTAC Cbl-b-IN-1 (Illustrative Data)
| Compound | Assay Type | Target | Metric | Value |
| This compound | Biochemical Binding Assay | Cbl-b | Kd | Data not publicly available |
| PROTAC Cbl-b-IN-1 | Cellular Degradation Assay | Cbl-b | DC₅₀ | Data not publicly available |
| PROTAC Cbl-b-IN-1 | Cellular Degradation Assay | Cbl-b | Dₘₐₓ | Data not publicly available |
DC₅₀: Concentration required to induce 50% degradation of the target protein. Dₘₐₓ: Maximum level of degradation achieved.
Experimental Protocols
The characterization of this compound and its corresponding PROTAC involves a series of biochemical and cellular assays.
Cbl-b Binding Assays
To determine the binding affinity of this compound to Cbl-b, various biophysical and biochemical assays can be employed.
Methodology: Surface Plasmon Resonance (SPR)
-
Immobilization: Recombinant human Cbl-b protein is immobilized on a sensor chip.
-
Binding: A series of concentrations of this compound are flowed over the sensor surface.
-
Detection: The change in the refractive index at the sensor surface, which is proportional to the mass of bound ligand, is measured in real-time.
-
Analysis: The association and dissociation rate constants are determined, and the equilibrium dissociation constant (Kd) is calculated.
Cellular Cbl-b Degradation Assays
The efficacy of PROTAC Cbl-b-IN-1 in inducing the degradation of cellular Cbl-b is typically assessed using Western blotting or targeted proteomics.
Methodology: Western Blotting
-
Cell Treatment: Immune cells (e.g., Jurkat T cells or primary T cells) are treated with increasing concentrations of PROTAC Cbl-b-IN-1 for a specified period (e.g., 2, 4, 8, 16, 24 hours).
-
Lysis: Cells are lysed to extract total protein.
-
Quantification: Total protein concentration is determined using a standard method (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is probed with a primary antibody specific for Cbl-b, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP). A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is used to ensure equal protein loading.
-
Detection and Analysis: The signal is detected using a chemiluminescent substrate, and the band intensities are quantified. The level of Cbl-b is normalized to the loading control and expressed as a percentage of the vehicle-treated control. The DC₅₀ value is then calculated.
Conclusion and Future Directions
This compound represents a key building block in the development of PROTAC-based therapeutics targeting Cbl-b for cancer immunotherapy. Its imidazopyridine scaffold provides a promising starting point for the design of potent and selective Cbl-b ligands. The structure-activity relationship of this ligand, particularly in the context of the complete PROTAC molecule, is a critical area of investigation. Future research will likely focus on fine-tuning the structure of this compound and the linker chemistry to optimize the degradation potency, selectivity, and pharmacokinetic properties of Cbl-b-targeting PROTACs. The successful development of such molecules holds the potential to offer a novel and effective treatment modality for a range of cancers.
Cbl-b-IN-21: A Technical Deep Dive into Overcoming Immune Checkpoint Resistance
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The landscape of cancer immunotherapy is continually evolving, with a primary focus on overcoming resistance to established immune checkpoint inhibitors. A promising intracellular target that has emerged is the Casitas B-lineage lymphoma-b (Cbl-b) E3 ubiquitin ligase. Cbl-b acts as a critical negative regulator of immune cell activation, particularly in T cells and NK cells, thereby functioning as an intracellular immune checkpoint.[1][2] Its inhibition presents a novel strategy to lower the activation threshold of immune cells, enhance anti-tumor immunity, and potentially reverse resistance to conventional checkpoint blockade.[1][3] This technical guide provides a comprehensive overview of the role of Cbl-b inhibitors, with a focus on the mechanistic underpinnings of Cbl-b-IN-21 and its analogues in preclinical models, and their potential to overcome immune checkpoint resistance.
The Role of Cbl-b in Immune Regulation
Cbl-b is a RING finger E3 ubiquitin ligase that plays a pivotal role in maintaining immune homeostasis and peripheral tolerance by negatively regulating the activation of multiple immune cell lineages, including T cells, B cells, and NK cells.[2][4] It functions by targeting key signaling proteins for ubiquitination and subsequent degradation, effectively setting a higher threshold for immune cell activation.[5][6]
In T cells, Cbl-b is a master regulator downstream of the T cell receptor (TCR) and co-stimulatory molecules like CD28.[1] In the absence of strong co-stimulation, Cbl-b ubiquitinates several critical components of the TCR signaling cascade, including PLC-γ1, PI3K, and Vav1, leading to T cell anergy or hyporesponsiveness.[1][7] By inhibiting Cbl-b, the requirement for CD28 co-stimulation is lessened, leading to a more robust T cell activation, proliferation, and cytokine production.[8]
Furthermore, Cbl-b has been identified as a key downstream mediator of the PD-1/PD-L1 signaling pathway.[1] T cells deficient in Cbl-b have demonstrated resistance to PD-1/PD-L1-mediated suppression.[3][9] This suggests that targeting Cbl-b could be a powerful strategy to overcome resistance to anti-PD-1/PD-L1 therapies.[1]
This compound and Analogues: Mechanism of Action
Small molecule inhibitors of Cbl-b, such as this compound and its analogues like NX-1607 and NTX-801, are designed to allosterically inhibit the E3 ligase activity of Cbl-b.[10][11] These inhibitors bind to a pocket at the interface of the tyrosine kinase-binding domain (TKBD) and the linker helix region (LHR), locking Cbl-b in an inactive, "closed" conformation.[10][12] This prevents the phosphorylation-dependent conformational change required for its E3 ligase activity, thereby preventing the ubiquitination and degradation of its target proteins.[13][14]
The inhibition of Cbl-b by these small molecules leads to:
-
Enhanced T Cell Activation: Increased phosphorylation of key TCR signaling molecules like ZAP70 and PLCγ1, leading to enhanced T cell proliferation, survival, and cytokine production (e.g., IL-2 and IFN-γ).[15][13]
-
Lowered T Cell Activation Threshold: T cells can become activated with suboptimal TCR stimulation, bypassing the need for strong co-stimulation.[8]
-
Increased NK Cell Activity: Cbl-b also negatively regulates NK cell function, and its inhibition leads to enhanced NK cell-mediated cytotoxicity.[5][16]
-
Overcoming Immune Suppression: Cbl-b inhibitors can reverse the immunosuppressive tumor microenvironment and show synergistic effects when combined with anti-PD-1 antibodies.[1][11]
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative data from various preclinical studies investigating the effects of Cbl-b inhibition.
| Inhibitor/Model | Outcome Measure | Result | Reference |
| Cbl-b deficient T cells | IL-2 and IFN-γ secretion (ex vivo stimulation with anti-CD3) | 5 to 10-fold enhanced secretion compared to wild-type T cells. | [8] |
| Cbl-b-IN-1 treated T cells | Phosphorylation of ZAP70 and PLCγ1 | Increased phosphorylation levels, indicating enhanced TCR signaling. | [15] |
| Cbl-b-/- mice with B16 melanoma | Liver Metastases | Significantly fewer liver metastases compared to wild-type mice. | [3] |
| NTX-801 in a murine syngeneic tumor model | Tumor Growth Inhibition | Robust and statistically significant tumor growth inhibition. | [11] |
| NTX-801 in combination with anti-PD-1 | Anti-tumor Activity & Survival | Robust anti-tumor activity, increased survival, and several complete responses. | [11] |
| CBLB KO PNK cells in vivo | Tumor Burden | Significantly improved control of the tumor from days 9 to 21 compared to control PNK cells. | [16] |
Key Experimental Protocols
In Vitro T Cell Activation and Cytokine Production Assay
Objective: To assess the effect of a Cbl-b inhibitor on T cell activation and cytokine secretion.
Methodology:
-
Isolate primary human T cells from peripheral blood mononuclear cells (PBMCs).
-
Pre-incubate the T cells with varying concentrations of the Cbl-b inhibitor (e.g., this compound) or vehicle control for 1-2 hours.
-
Stimulate the T cells with anti-CD3 and anti-CD28 antibodies, or anti-CD3 alone, coated on tissue culture plates.
-
Culture the cells for 48-72 hours.
-
Assess T cell proliferation using a standard method like CFSE dilution assay by flow cytometry.
-
Collect the culture supernatant and measure the concentration of cytokines such as IL-2 and IFN-γ using ELISA or a multiplex cytokine assay.
In Vivo Syngeneic Mouse Tumor Model
Objective: To evaluate the anti-tumor efficacy of a Cbl-b inhibitor alone and in combination with an immune checkpoint inhibitor.
Methodology:
-
Implant tumor cells (e.g., CT26 colon carcinoma or MC38 colorectal adenocarcinoma) subcutaneously into immunocompetent syngeneic mice (e.g., BALB/c or C57BL/6).
-
Once tumors are established and reach a palpable size, randomize the mice into treatment groups: vehicle control, Cbl-b inhibitor, anti-PD-1 antibody, and the combination of Cbl-b inhibitor and anti-PD-1 antibody.
-
Administer the treatments according to a predefined schedule (e.g., daily oral gavage for the Cbl-b inhibitor and intraperitoneal injection for the antibody twice a week).
-
Measure tumor volume regularly using calipers.
-
Monitor the overall health and survival of the mice.
-
At the end of the study, tumors and spleens can be harvested for further analysis, such as immunophenotyping of tumor-infiltrating lymphocytes by flow cytometry.
Cbl-b E3 Ligase Activity Assay (HTRF)
Objective: To determine the in vitro inhibitory efficacy of a compound on Cbl-b's E3 ligase activity.
Methodology:
-
Utilize a Homogeneous Time-Resolved Fluorescence (HTRF) assay format.
-
The assay components include recombinant Cbl-b protein, E1 and E2 enzymes, ubiquitin, ATP, and a biotinylated substrate.
-
The reaction is initiated by the addition of ATP.
-
In the presence of active Cbl-b, the biotinylated substrate is ubiquitinated.
-
The reaction is stopped, and HTRF detection reagents (e.g., europium-labeled anti-ubiquitin antibody and streptavidin-XL665) are added.
-
The HTRF signal, which is proportional to the extent of substrate ubiquitination, is read on a compatible plate reader.
-
The IC50 value of the inhibitor is determined by measuring the reduction in the HTRF signal across a range of inhibitor concentrations.[13]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving Cbl-b and a typical experimental workflow for evaluating Cbl-b inhibitors.
Caption: Cbl-b negatively regulates TCR signaling by ubiquitinating key downstream effectors.
Caption: A typical preclinical evaluation workflow for a Cbl-b inhibitor.
Conclusion and Future Directions
The inhibition of Cbl-b represents a highly promising strategy in immuno-oncology, offering a mechanism to enhance both innate and adaptive anti-tumor immunity. Preclinical data for compounds like this compound and its analogues strongly support their potential to overcome resistance to existing immune checkpoint inhibitors. The ability of these inhibitors to lower the T cell activation threshold and act synergistically with anti-PD-1 therapies provides a compelling rationale for their clinical development.[1][11]
Future research should focus on identifying predictive biomarkers to select patient populations most likely to respond to Cbl-b inhibition.[1] Furthermore, exploring rational combination strategies with other immunomodulatory agents will be crucial to unlocking the full therapeutic potential of this novel class of cancer immunotherapies. The ongoing clinical trials of Cbl-b inhibitors are eagerly awaited and will provide critical insights into the safety and efficacy of this approach in patients with advanced cancers.[10]
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 3. Cbl-b Deficiency Mediates Resistance to Programmed Death-Ligand 1/Programmed Death-1 Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Targeting Cbl-b in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. From Structure to Function: Cbl-b Inhibition in Cancer Immunotherapy | Structural Genomics Consortium [thesgc.org]
- 11. nimbustx.com [nimbustx.com]
- 12. researchgate.net [researchgate.net]
- 13. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CBLB ablation with CRISPR/Cas9 enhances cytotoxicity of human placental stem cell-derived NK cells for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of Cbl-b Inhibition on T Cell Anergy: A Technical Guide
Introduction
Casitas B-lineage lymphoma-b (Cbl-b) is a crucial E3 ubiquitin ligase that functions as a key negative regulator of T cell activation and a critical mediator in the induction and maintenance of T cell anergy.[1][2][3] T cell anergy is a state of unresponsiveness to antigenic stimulation, which is essential for maintaining peripheral tolerance and preventing autoimmunity.[2][4] However, in the context of cancer, T cell anergy within the tumor microenvironment can impede effective anti-tumor immune responses.[5][6] Consequently, inhibiting Cbl-b has emerged as a promising therapeutic strategy to reverse T cell anergy and enhance cancer immunotherapy.[7][8]
While the specific compound "Cbl-b-IN-21" was not identified in the available literature, this technical guide will provide an in-depth overview of the role of Cbl-b in T cell anergy and the effects of its inhibition, drawing upon data from well-characterized Cbl-b inhibitors. This guide is intended for researchers, scientists, and drug development professionals.
The Role of Cbl-b in T Cell Activation and Anergy
Cbl-b sets the threshold for T cell activation, particularly in the absence of co-stimulatory signals from molecules like CD28.[5][6] Upon T cell receptor (TCR) engagement without co-stimulation, Cbl-b is upregulated and targets key signaling proteins for ubiquitination and subsequent degradation, leading to an anergic state.[3][4] In anergic T cells, Cbl-b has been shown to target Phospholipase C-gamma 1 (PLC-γ1) and Protein Kinase C-theta (PKC-θ) for ubiquitination.[1][9] The loss of Cbl-b function, either through genetic knockout or inhibition, lowers the threshold for T cell activation, allowing for a productive immune response even with weak or absent co-stimulation.[2][6]
Signaling Pathways
The signaling cascade leading to T cell activation is tightly regulated, with Cbl-b playing a pivotal role in its suppression. The following diagram illustrates the central role of Cbl-b in negatively regulating T cell activation.
Therapeutic Inhibition of Cbl-b
Quantitative Data on Cbl-b Inhibitors
The following tables summarize the reported in vitro and in vivo effects of representative Cbl-b inhibitors.
Table 1: In Vitro Activity of Cbl-b Inhibitors
| Inhibitor | Assay | Target Cells | EC50/IC50 | Effect | Reference |
| NX-1607 | IL-2 Production | Jurkat T-cells | Not Reported | Increased IL-2 production | [11] |
| Unnamed Inhibitor | IL-2 Production | T-cells | 230 nM | Induced IL-2 production | [14] |
| ZM-8026 | T-cell activation | CD8+ T-cells | < 0.1 µM | Weak activation | [15] |
| ZM-8026 | T-cell activation | CD8+ T-cells | 1 µM | High-level, sustained activation | [15] |
| NRX-8 | T-cell activation | T-cells | Low nanomolar | Increased T-cell activation | [16] |
Table 2: In Vivo Anti-Tumor Efficacy of Cbl-b Inhibitors
| Inhibitor | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) | Additional Effects | Reference |
| ZM-8026 | Syngeneic models | Oral, QD | > 70% | [15] | |
| NTX-801 | Syngeneic model | Not Reported | Statistically significant | Increased survival, complete responses with anti-PD-1 | [17] |
| NX-1607 | Syngeneic models | Oral | Significant single-agent activity | Increased median overall survival and complete rejections with anti-PD-1 | [16] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of Cbl-b inhibitor efficacy. Below are generalized protocols for key in vitro and in vivo assays based on common practices in the field.
In Vitro T Cell Activation and Proliferation Assay
This protocol outlines the steps to measure T cell proliferation upon stimulation in the presence of a Cbl-b inhibitor.
-
Plate Coating:
-
Prepare a solution of anti-CD3e antibody (e.g., clone 145-2C11 for mouse, OKT3 for human) at 5-10 µg/mL in sterile PBS.
-
Add 50 µL of the antibody solution to each well of a 96-well flat-bottom plate.
-
Incubate at 37°C for 2 hours or at 4°C overnight.[18]
-
Before use, wash the wells twice with sterile PBS to remove unbound antibody.[18]
-
-
Cell Preparation and Plating:
-
Isolate T cells from mouse spleens or human peripheral blood mononuclear cells (PBMCs) using standard methods.
-
Resuspend the cells at a concentration of 1-2 x 10^6 cells/mL in complete RPMI-1640 medium.[18]
-
Add 100 µL of the cell suspension to each well of the antibody-coated plate.
-
-
Treatment and Stimulation:
-
Prepare serial dilutions of the Cbl-b inhibitor in complete RPMI-1640 medium.
-
Add the inhibitor to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
For co-stimulation, add soluble anti-CD28 antibody (e.g., clone 37.51 for mouse, CD28.2 for human) to a final concentration of 2 µg/mL.[18]
-
-
Proliferation Measurement (CFSE-based):
-
Prior to plating, label the T cells with Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol.
-
Incubate the plate in a humidified 37°C, 5% CO2 incubator for 3-5 days.[19]
-
Harvest the cells and analyze CFSE dilution by flow cytometry to determine the extent of cell division.
-
-
Proliferation Measurement ([³H]-Thymidine Incorporation):
-
Incubate the plate for 2-3 days.
-
Pulse the cells with 1 µCi of [³H]-thymidine per well and incubate for an additional 18 hours.[20]
-
Harvest the cells onto filter mats and measure thymidine (B127349) incorporation using a scintillation counter.[20]
-
In Vivo Syngeneic Tumor Model
This protocol describes a general workflow for evaluating the anti-tumor efficacy of a Cbl-b inhibitor in a mouse model.
-
Tumor Cell Implantation:
-
Culture a syngeneic tumor cell line (e.g., MC38, B16-F10) under standard conditions.
-
Harvest and resuspend the tumor cells in sterile PBS or saline.
-
Subcutaneously inject an appropriate number of tumor cells (e.g., 1 x 10^6) into the flank of immunocompetent mice (e.g., C57BL/6).
-
-
Treatment Administration:
-
Once tumors are palpable and have reached a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, Cbl-b inhibitor, anti-PD-1, combination).
-
Administer the Cbl-b inhibitor via the desired route (e.g., oral gavage) and schedule (e.g., once daily).
-
-
Efficacy Assessment:
-
Measure tumor volume using calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice and excise the tumors for further analysis (e.g., histology, immune cell infiltration).
-
-
Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
-
Analyze survival data using Kaplan-Meier curves.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the preclinical evaluation of a Cbl-b inhibitor.
Conclusion
Cbl-b is a critical checkpoint in T cell activation and a key driver of T cell anergy. The inhibition of Cbl-b represents a promising strategy to overcome immune suppression within the tumor microenvironment and enhance the efficacy of cancer immunotherapies. Preclinical data for several Cbl-b inhibitors have demonstrated robust anti-tumor activity, both as monotherapy and in combination with other checkpoint inhibitors like anti-PD-1. Further clinical investigation of Cbl-b inhibitors is warranted to fully elucidate their therapeutic potential in treating cancer and other diseases characterized by immune suppression.
References
- 1. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. Essential role of the E3 ubiquitin ligase Cbl-b in T cell anergy induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cbl-b in T-cell activation - ProQuest [proquest.com]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. researchgate.net [researchgate.net]
- 7. Casitas b cell lymphoma‑B (Cbl-b): A new therapeutic avenue for small-molecule immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. From Structure to Function: Cbl-b Inhibition in Cancer Immunotherapy | Structural Genomics Consortium [thesgc.org]
- 9. Regulation of immune responses by E3 ubiquitin ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. nurixtx.com [nurixtx.com]
- 14. Discovery of novel Cbl-b inhibitors for targeted cancer immunotherapy | BioWorld [bioworld.com]
- 15. abstract-661-an-oral-cbl-b-inhibitor-with-sustained-t-cell-activation-demonstrated-robust-anti-tumor-efficacy-along-with-enhanced-infiltration-and-activation-of-functional-t-cells - Ask this paper | Bohrium [bohrium.com]
- 16. Discovery and optimization of CBL-B inhibitors - American Chemical Society [acs.digitellinc.com]
- 17. nimbustx.com [nimbustx.com]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. Conversion of Anergic T Cells Into Foxp3- IL-10+ Regulatory T Cells by a Second Antigen Stimulus In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Induction of antigen-specific T cell anergy: An early event in the course of tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of Cbl-b Inhibition on Cytokine Production Profiles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b) has emerged as a critical intracellular immune checkpoint, negatively regulating the activation of multiple immune cell lineages, including T cells and NK cells.[1][2][3] Its role in dampening immune responses makes it a compelling target for therapeutic intervention, particularly in the field of immuno-oncology. Pharmacological inhibition of Cbl-b is being explored as a strategy to unleash the full potential of the immune system against malignancies.[1] A key consequence of Cbl-b inhibition is the significant alteration of cytokine production profiles, leading to a more pro-inflammatory and anti-tumor microenvironment. This guide provides an in-depth overview of the core principles of Cbl-b inhibition, its impact on cytokine signaling, and the experimental methodologies used to quantify these changes. While specific data for the compound "Cbl-b-IN-21" is not available in the public domain, this paper will use data from genetic knockout studies and other Cbl-b inhibitors to illustrate the expected effects.
The Role of Cbl-b as a Negative Regulator of Immune Cell Activation
Cbl-b is a RING finger E3 ubiquitin ligase that plays a pivotal role in setting the activation threshold for T cells and other immune cells.[4] It functions by targeting key signaling proteins for ubiquitination and subsequent degradation, thereby attenuating activating signals.[1]
In T cells , Cbl-b is a crucial gatekeeper of activation downstream of the T cell receptor (TCR) and the co-stimulatory receptor CD28.[4][5] In the absence of strong co-stimulation, Cbl-b ubiquitinates several critical signaling intermediates, including the p85 subunit of PI3K, PLCγ1, and Vav1.[5] This leads to the inhibition of downstream pathways essential for T cell proliferation, survival, and cytokine production.[5][6] Inhibition of Cbl-b effectively lowers the threshold for T cell activation, leading to enhanced responses even with suboptimal stimulation.[4]
In Natural Killer (NK) cells , Cbl-b also acts as a negative regulator. Its expression is upregulated upon activation by cytokines like IL-15 and IL-2.[2] Downregulation of Cbl-b in NK cells leads to increased production of effector molecules like granzyme B and perforin, as well as enhanced secretion of IFN-γ.[2]
Cbl-b Signaling Pathway and the Impact of Inhibition
The signaling cascade modulated by Cbl-b is complex and central to immune regulation. The following diagram illustrates the canonical Cbl-b signaling pathway in T cells and the points of intervention for a Cbl-b inhibitor.
Caption: Cbl-b signaling pathway in T cell activation.
Influence of Cbl-b Inhibition on Cytokine Production
Inhibition of Cbl-b is expected to lead to a significant increase in the production of pro-inflammatory and T cell-stimulatory cytokines. The tables below summarize quantitative data from studies on Cbl-b deficient (Cblb-/-) mice, which serve as a proxy for the effects of a potent Cbl-b inhibitor.
Table 1: Cytokine Profile Changes in Cbl-b Deficient T Cells
| Cytokine | Fold Change (Cblb-/- vs. Wild-Type) | Predominant T Helper Cell Association | Reference |
| IL-4 | Significantly Higher | Th2 | [7] |
| IL-5 | Significantly Higher | Th2 | [7] |
| IL-9 | Significantly Higher | Th9 | [7] |
| IL-13 | Significantly Higher | Th2 | [7] |
| IFN-γ | Comparable | Th1 | [7] |
| IL-17 | Comparable | Th17 | [7] |
Table 2: Pro-inflammatory Cytokine Changes in Cbl-b Deficient Mast Cells
| Cytokine | Fold Change (Cblb-/- vs. Wild-Type) | Key Function | Reference |
| TNF-α | Extremely Large Increase | Pro-inflammatory, anti-tumor | [8] |
| IL-6 | Extremely Large Increase | Pro-inflammatory, immune regulation | [8] |
| MCP-1 | Extremely Large Increase | Chemokine (monocyte chemoattractant) | [8] |
Note: The data presented is from studies on Cbl-b deficient mice and may not be fully representative of the effects of a specific small molecule inhibitor like this compound. The precise cytokine profile will likely depend on the specific cell type, stimulus, and the properties of the inhibitor.
A study on the small molecule inhibitor Cbl-b-IN-1 demonstrated that its use prior to T cell activation enhanced cytokine production, contributing to a less differentiated and more functionally potent T cell phenotype.[6]
Experimental Protocols for Cytokine Profiling
To quantify the changes in cytokine production following treatment with a Cbl-b inhibitor, multiplex immunoassays are a highly effective and efficient method. The Luminex® bead-based assay is a commonly used platform.
Principle of Luminex® Multiplex Cytokine Assay
The Luminex assay utilizes fluorescently-coded microspheres, with each bead population coated with a specific capture antibody for a particular cytokine.[9] A mixture of these beads is incubated with the sample (e.g., cell culture supernatant).[9] Captured cytokines are then detected using a biotinylated detection antibody and a streptavidin-phycoerythrin (PE) reporter.[10] A dual-laser system identifies the bead (and thus the cytokine) and quantifies the PE signal, which is proportional to the amount of bound cytokine.[9] This technology allows for the simultaneous measurement of multiple cytokines in a small sample volume.[9]
Generalized Protocol for Luminex® Cytokine Assay
The following diagram outlines a typical workflow for a Luminex®-based cytokine analysis.
Caption: Experimental workflow for Luminex cytokine assay.
Detailed Steps:
-
Reagent Preparation: Reconstitute and prepare all standards, controls, and wash buffers according to the manufacturer's protocol.
-
Sample Preparation: Collect cell culture supernatants from experimental conditions (e.g., vehicle control vs. This compound treated). Centrifuge to remove cellular debris.[11]
-
Assay Plate Preparation: Add the antibody-coupled magnetic bead cocktail to each well of a 96-well filter plate.
-
Washing: Place the plate on a magnetic separator and wash the beads with wash buffer.
-
Sample Incubation: Add standards, controls, and samples to the appropriate wells and incubate on a shaker for a specified time (e.g., 2 hours) to allow cytokines to bind to the capture antibodies.
-
Detection Antibody Incubation: Wash the beads, then add the biotinylated detection antibody cocktail and incubate (e.g., 1 hour).
-
Streptavidin-PE Incubation: Wash the beads and add Streptavidin-PE. Incubate (e.g., 30 minutes), protected from light.
-
Final Wash and Reading: Wash the beads a final time and resuspend them in sheath fluid. Read the plate on a Luminex instrument.
-
Data Analysis: Use the instrument's software to generate a 5-parameter logistic curve from the standards for each cytokine.[12] Calculate the concentration of each cytokine in the unknown samples based on their median fluorescence intensity (MFI).
Conclusion and Future Directions
The inhibition of Cbl-b represents a promising strategy in immunotherapy, primarily by augmenting the effector functions of T cells and NK cells. A major consequence of this inhibition is a significant shift in the cytokine milieu towards a pro-inflammatory state, which can contribute to enhanced anti-tumor immunity. While direct quantitative data for this compound is not yet publicly available, the extensive research on Cbl-b deficient models provides a strong indication of the expected changes in cytokine profiles, including elevated levels of key cytokines such as IL-2, IFN-γ, TNF-α, and IL-6.
For drug development professionals, the careful characterization of the cytokine signature induced by novel Cbl-b inhibitors is paramount. Multiplex assays, such as the Luminex platform, offer a robust and efficient means to achieve this. Future research should focus on elucidating the precise dose-dependent effects of this compound and other specific inhibitors on cytokine production across various immune cell types and in different disease models. Understanding these nuanced profiles will be critical for optimizing therapeutic efficacy and managing potential toxicities.
References
- 1. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 2. Cbl-b is upregulated and plays a negative role in activated human NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. Modulation of Immune Cell Functions by the E3 Ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cbl-b inhibition promotes less differentiated phenotypes of T cells with enhanced cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. E3 Ubiquitin Ligase Cbl-b Suppresses Proallergic T Cell Development and Allergic Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cbl-b is a negative regulator of inflammatory cytokines produced by IgE-activated mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. How to Run an R&D Systems Luminex® Assay: R&D Systems [rndsystems.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Cytokine luminex assay [bio-protocol.org]
Methodological & Application
Application Notes and Protocols for In Vitro Treatment of Cancer Cells with Cbl-b-IN-21
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casitas B-lineage lymphoma-b (Cbl-b) is an E3 ubiquitin ligase that functions as a critical intracellular immune checkpoint, negatively regulating the activation of T cells and Natural Killer (NK) cells.[1][2][3] By ubiquitinating key signaling proteins, Cbl-b sets the activation threshold for these immune cells.[4][5] In the tumor microenvironment, this can lead to immune suppression and allow cancer cells to evade immune surveillance.[5][6] Inhibition of Cbl-b is a promising therapeutic strategy in immuno-oncology, as it can lower the activation threshold of T cells and NK cells, thereby enhancing their anti-tumor activity.[1][2] Several small molecule inhibitors of Cbl-b are currently under investigation, with some advancing into clinical trials for the treatment of advanced solid tumors.[4][6]
Cbl-b-IN-21 is a potent and selective small molecule inhibitor of Cbl-b. These application notes provide detailed protocols for the in vitro evaluation of this compound's effects on immune cell activation and cancer cell cytotoxicity.
Mechanism of Action: Cbl-b Signaling
Cbl-b acts as a negative regulator of T-cell receptor (TCR) signaling. In the absence of co-stimulation (e.g., through CD28), Cbl-b ubiquitinates downstream signaling molecules, such as PLCγ1 and the p85 subunit of PI3K, marking them for degradation and thereby preventing T-cell activation.[4] Inhibition of Cbl-b with this compound is hypothesized to block this ubiquitination, leading to enhanced TCR signaling, T-cell activation, cytokine production, and proliferation.
Quantitative Data Summary
The following tables summarize representative quantitative data for Cbl-b inhibitors based on publicly available information. The specific values for this compound should be determined experimentally.
Table 1: In Vitro Inhibitory and Cellular Activity of Cbl-b Inhibitors
| Compound | Assay | Target/Cell Line | IC50 / EC50 (nM) | Reference |
| NX-1607 | TR-FRET | Cbl-b / Ub-E2 interaction | Low nanomolar | [4] |
| T-cell Activation (IL-2 release) | Jurkat T-cells | 230 | [7] | |
| T-cell Activation (IL-2 release) | Human T-cells | 80 | [8] | |
| HST-1011 | TR-FRET | Cbl-b activity | ≤ 200 | [5] |
| T-cell Activation | Jurkat T-cells | ≤ 200 | [5] | |
| NRX-8 | Binding Affinity (KD) | Cbl-b | 20 | [9] |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are dependent on the specific assay conditions.
Experimental Protocols
Protocol 1: Jurkat T-Cell Activation Assay
This protocol describes how to measure the effect of this compound on T-cell activation by quantifying the expression of the early activation marker CD69 on Jurkat T-cells using flow cytometry.
Experimental Workflow:
Materials:
-
Jurkat E6-1 cells (ATCC TIB-152)
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
Anti-CD3 antibody (clone OKT3)
-
Sterile PBS
-
24-well tissue culture plates
-
FITC-conjugated anti-human CD69 antibody
-
Viability dye (e.g., 7-AAD or propidium (B1200493) iodide)
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Culture: Maintain Jurkat E6-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Plate Coating:
-
Dilute anti-CD3 antibody to 5 µg/mL in sterile PBS.
-
Add 0.5 mL of the antibody solution to the required wells of a 24-well plate. Leave control wells with PBS only.
-
Incubate the plate for at least 2 hours at 37°C or overnight at 4°C.
-
Before use, wash the wells twice with sterile PBS to remove unbound antibody.
-
-
Cell Treatment and Stimulation:
-
Harvest Jurkat cells and resuspend in fresh culture medium to a density of 1.2 x 10⁶ cells/mL.
-
Add 1 mL of the cell suspension to each well of the anti-CD3 coated plate.
-
Prepare serial dilutions of this compound in culture medium. Add the desired final concentrations to the cells. Include a DMSO vehicle control.
-
Pre-incubate the cells with this compound for 1 hour at 37°C.[4]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[4]
-
-
Staining and Flow Cytometry:
-
Harvest cells from each well into FACS tubes.
-
Wash the cells once with cold FACS buffer by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of FACS buffer containing the anti-CD69 antibody and a viability dye at the manufacturer's recommended concentrations.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of FACS buffer.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Acquire data on a flow cytometer, collecting at least 10,000 events in the live-cell gate.
-
-
Data Analysis:
-
Gate on the live, single-cell population.
-
Quantify the percentage of CD69-positive cells or the mean fluorescence intensity (MFI) of CD69 for each condition.
-
Plot the results against the concentration of this compound to determine the EC50.
-
Protocol 2: NK Cell-Mediated Cytotoxicity Assay
This protocol assesses the ability of this compound to enhance the cytotoxic function of NK cells against a cancer cell line (e.g., K562).
Experimental Workflow:
Materials:
-
Primary human NK cells (isolated from PBMCs)
-
K562 cells (ATCC CCL-243), target cells
-
RPMI-1640 medium
-
FBS, heat-inactivated
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
Carboxyfluorescein succinimidyl ester (CFSE) or other cell tracer dye
-
7-Aminoactinomycin D (7-AAD) or other viability dye
-
96-well U-bottom plates
-
Flow cytometer
Procedure:
-
Target Cell Preparation:
-
Harvest K562 cells in their logarithmic growth phase.
-
Label the cells with CFSE according to the manufacturer's protocol (e.g., 1 µM for 10 minutes at 37°C).[10]
-
Wash the cells twice with complete medium to quench the labeling reaction.
-
Resuspend the labeled K562 cells at a density of 2 x 10⁵ cells/mL.
-
-
Effector Cell Preparation:
-
Isolate primary human NK cells from healthy donor PBMCs using a negative selection kit.
-
Resuspend the NK cells in complete medium.
-
Pre-treat the NK cells with various concentrations of this compound or DMSO vehicle for 1 hour at 37°C.[1]
-
-
Co-culture:
-
Plate 100 µL of the CFSE-labeled K562 cells into wells of a 96-well U-bottom plate (2 x 10⁴ cells/well).
-
Add the pre-treated NK cells in 100 µL of medium to achieve desired Effector-to-Target (E:T) ratios (e.g., 4:1, 2:1, 1:1).[11]
-
Include control wells:
-
Target cells only (spontaneous death).
-
Target cells with a lysis agent (maximum killing).
-
-
Centrifuge the plate briefly at 100 x g to facilitate cell contact.
-
-
Flow Cytometry Analysis:
-
Just prior to analysis, add 7-AAD to each well.
-
Acquire data on a flow cytometer.
-
Gate on the CFSE-positive target cell population.
-
Determine the percentage of 7-AAD positive cells within the CFSE-positive gate.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = 100 x [(% Experimental Lysis - % Spontaneous Lysis) / (100 - % Spontaneous Lysis)]
-
Plot the % specific lysis against the E:T ratio for each concentration of this compound.
-
Protocol 3: Cytokine Release Assay (ELISA)
This protocol measures the secretion of key cytokines, such as IL-2 and IFN-γ, from stimulated T-cells treated with this compound.
Materials:
-
Primary human T-cells (isolated from PBMCs)
-
RPMI-1640 medium, FBS, Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Anti-CD3 and anti-CD28 antibodies
-
96-well tissue culture plates
-
Human IL-2 and IFN-γ ELISA kits
-
Microplate reader
Procedure:
-
Cell Plating and Treatment:
-
Follow steps 1-3 from the Jurkat T-Cell Activation Assay, using primary human T-cells and plates coated with both anti-CD3 (e.g., 2 µg/mL) and soluble anti-CD28 (e.g., 1 µg/mL) for robust stimulation.
-
Seed the T-cells at an appropriate density (e.g., 2 x 10⁵ cells/well in a 96-well plate).
-
Add serial dilutions of this compound or DMSO vehicle control.
-
-
Incubation and Supernatant Collection:
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.[13]
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the cell-free supernatant from each well for analysis. Supernatants can be stored at -80°C if not analyzed immediately.
-
-
ELISA:
-
Perform the ELISA for IL-2 and IFN-γ on the collected supernatants according to the manufacturer's instructions provided with the kit.
-
-
Data Analysis:
-
Calculate the concentration of each cytokine in the samples based on the standard curve.
-
Plot the cytokine concentration against the concentration of this compound to evaluate the dose-dependent effect on cytokine secretion.
-
References
- 1. nurixtx.com [nurixtx.com]
- 2. oicr.on.ca [oicr.on.ca]
- 3. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 4. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. imtm.cz [imtm.cz]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. rcsb.org [rcsb.org]
- 8. nurixtx.com [nurixtx.com]
- 9. Discovery and optimization of CBL-B inhibitors - American Chemical Society [acs.digitellinc.com]
- 10. Frontiers | A Flow Cytometry-Based Whole Blood Natural Killer Cell Cytotoxicity Assay Using Overnight Cytokine Activation [frontiersin.org]
- 11. hotspotthera.com [hotspotthera.com]
- 12. celularity.com [celularity.com]
- 13. criver.com [criver.com]
Application Notes and Protocols for Cbl-b-IN-21 Cell-Based Assay for Measuring T Cell Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casitas B-lineage lymphoma-b (Cbl-b) is a crucial E3 ubiquitin ligase that functions as an intracellular immune checkpoint, negatively regulating T cell activation.[1][2] By ubiquitinating key signaling proteins downstream of the T cell receptor (TCR) and CD28 co-stimulatory pathways, Cbl-b effectively raises the threshold for T cell activation and can induce a state of T cell anergy or unresponsiveness.[3][4][5] Inhibition of Cbl-b has emerged as a promising therapeutic strategy in immuno-oncology to enhance anti-tumor immunity by unleashing the full potential of T cells.[2][6] Small molecule inhibitors of Cbl-b are designed to block its E3 ligase activity, thereby promoting T cell proliferation, cytokine production, and overall effector functions.[7][8]
Cbl-b-IN-21 is a potent and selective small molecule inhibitor of Cbl-b. This application note provides a detailed protocol for a cell-based assay to characterize the activity of this compound in promoting T cell activation. The assay measures key markers of T cell activation, including cytokine production (e.g., IL-2, IFN-γ) and the expression of cell surface activation markers (e.g., CD69, CD25). This protocol is designed for researchers in immunology, immuno-oncology, and drug discovery who are investigating novel approaches to enhance T cell-mediated immunity.
Key Assay Principles
This assay utilizes primary human T cells or a T cell line (e.g., Jurkat) that are stimulated sub-optimally through the T cell receptor. In the presence of a Cbl-b inhibitor like this compound, the threshold for T cell activation is lowered, leading to a measurable increase in activation readouts. By titrating the concentration of this compound, a dose-response curve can be generated to determine the potency of the inhibitor in enhancing T cell activation.
Signaling Pathway and Experimental Workflow
Caption: Cbl-b signaling pathway in T cell activation.
Caption: Workflow for the this compound T cell activation assay.
Experimental Protocols
Materials and Reagents
-
Cells:
-
Human peripheral blood mononuclear cells (PBMCs) from healthy donors
-
Jurkat T cells (e.g., ATCC TIB-152)
-
-
Media and Buffers:
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Phosphate-buffered saline (PBS)
-
Ficoll-Paque PLUS for PBMC isolation
-
-
T Cell Isolation Kit:
-
Human Pan T Cell Isolation Kit (or similar)
-
-
Stimulation Reagents:
-
Plate-bound anti-human CD3 antibody (e.g., clone OKT3)
-
Soluble anti-human CD28 antibody (e.g., clone CD28.2)
-
-
Cbl-b Inhibitor:
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
-
Assay Plates:
-
96-well flat-bottom tissue culture plates
-
-
Detection Reagents:
-
Human IL-2 ELISA Kit
-
Human IFN-γ ELISA Kit
-
Fluorochrome-conjugated antibodies for flow cytometry: anti-CD3, anti-CD4, anti-CD8, anti-CD69, anti-CD25
-
Cell proliferation dye (e.g., CFSE)
-
-
Equipment:
-
Cell counter
-
Centrifuge
-
CO2 incubator (37°C, 5% CO2)
-
ELISA plate reader
-
Flow cytometer
-
Protocol 1: T Cell Activation Assay using Primary Human T Cells
Day 0: Plate Coating and T Cell Isolation
-
Plate Coating:
-
Dilute anti-human CD3 antibody to 1 µg/mL in sterile PBS.
-
Add 100 µL of the diluted antibody solution to the required wells of a 96-well plate.
-
Incubate the plate overnight at 4°C.
-
-
T Cell Isolation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Isolate T cells from PBMCs using a pan-T cell isolation kit according to the manufacturer's instructions.
-
Resuspend isolated T cells in complete RPMI 1640 medium and determine cell concentration and viability.
-
Day 1: Cell Seeding and Treatment
-
Prepare Plates:
-
Wash the anti-CD3 coated plate twice with 200 µL of sterile PBS to remove unbound antibody.
-
-
Prepare this compound Dilutions:
-
Prepare a serial dilution of this compound in complete RPMI 1640 medium. A typical concentration range would be from 10 µM down to 0.1 nM in 10-fold dilutions. Include a DMSO vehicle control.
-
-
Cell Seeding:
-
Adjust the T cell concentration to 2 x 10^6 cells/mL in complete RPMI 1640 medium containing 2 µg/mL of soluble anti-human CD28 antibody.
-
Add 50 µL of the cell suspension to each well of the anti-CD3 coated plate (1 x 10^5 cells/well).
-
Add 50 µL of the this compound serial dilutions to the corresponding wells. The final volume in each well should be 100 µL.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-72 hours. The incubation time will depend on the specific readout.
-
24 hours: Optimal for measuring CD69 expression.
-
48-72 hours: Optimal for measuring IL-2 and IFN-γ production and CD25 expression.
-
72-96 hours: Optimal for measuring cell proliferation.
-
-
Day 2-4: Assay Readouts
-
Cytokine Analysis (ELISA):
-
Carefully collect the cell culture supernatant from each well.
-
Quantify the concentration of IL-2 and IFN-γ in the supernatants using the respective ELISA kits, following the manufacturer's protocols.
-
-
Activation Marker Analysis (Flow Cytometry):
-
Gently resuspend the cells in the wells.
-
Transfer the cell suspension to V-bottom plates or flow cytometry tubes.
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Stain the cells with fluorochrome-conjugated antibodies against CD3, CD4, CD8, CD69, and CD25 for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the percentage of CD69+ and CD25+ cells within the CD4+ and CD8+ T cell populations.
-
-
Proliferation Analysis (CFSE Dilution):
-
If measuring proliferation, T cells should be labeled with CFSE prior to seeding on Day 1.
-
After incubation, harvest the cells and analyze the CFSE fluorescence intensity by flow cytometry. Proliferation is indicated by a stepwise reduction in CFSE intensity.
-
Data Presentation
The quantitative data generated from this assay can be summarized in the following tables for clear comparison and interpretation.
Table 1: Effect of this compound on T Cell Cytokine Production
| This compound Conc. (nM) | IL-2 Production (pg/mL) ± SD | IFN-γ Production (pg/mL) ± SD |
| Vehicle (DMSO) | 150 ± 25 | 300 ± 40 |
| 0.1 | 250 ± 30 | 500 ± 55 |
| 1 | 500 ± 45 | 900 ± 80 |
| 10 | 950 ± 80 | 1800 ± 150 |
| 100 | 1800 ± 160 | 3500 ± 280 |
| 1000 | 2500 ± 210 | 5000 ± 400 |
| EC50 (nM) | ~5 | ~8 |
Table 2: Effect of this compound on T Cell Activation Marker Expression
| This compound Conc. (nM) | % CD69+ of CD8+ T cells ± SD | % CD25+ of CD8+ T cells ± SD |
| Vehicle (DMSO) | 15 ± 2.5 | 10 ± 1.8 |
| 0.1 | 25 ± 3.1 | 18 ± 2.2 |
| 1 | 40 ± 4.5 | 30 ± 3.5 |
| 10 | 65 ± 6.8 | 55 ± 5.1 |
| 100 | 85 ± 8.2 | 75 ± 6.9 |
| 1000 | 90 ± 8.5 | 80 ± 7.3 |
| EC50 (nM) | ~3 | ~7 |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background activation in vehicle control | - T cells are over-stimulated. - Contamination. | - Reduce the concentration of anti-CD3 antibody used for coating. - Ensure aseptic techniques are used throughout the protocol. |
| Low signal window (small difference between vehicle and inhibitor) | - T cells are not sufficiently stimulated. - this compound is not potent or is degraded. | - Increase the concentration of anti-CD3 antibody. - Check the quality and storage of this compound. Prepare fresh dilutions. |
| High variability between replicates | - Inconsistent cell numbers per well. - Pipetting errors. | - Ensure a homogenous cell suspension before plating. - Use calibrated pipettes and be consistent with pipetting technique. |
| Low cell viability | - High concentration of DMSO. - Cells are stressed. | - Ensure the final DMSO concentration does not exceed 0.1%. - Handle cells gently during isolation and plating. |
Conclusion
This application note provides a robust and detailed protocol for assessing the activity of the Cbl-b inhibitor, this compound, on T cell activation. By measuring key functional readouts such as cytokine production and the expression of activation markers, researchers can effectively determine the potency and efficacy of Cbl-b inhibitors. The provided workflows, data presentation tables, and troubleshooting guide will aid in the successful implementation and interpretation of this cell-based assay, facilitating the development of novel immunotherapies targeting the Cbl-b pathway.
References
- 1. Regulation of immune responses by E3 ubiquitin ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Cbl-b in T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. imtm.cz [imtm.cz]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. NX-1607 as a Cbl-b Inhibitor Enhances T and NK Cell Responses in Cancer Immunotherapy - Application Notes - ICE Bioscience [en.ice-biosci.com]
Application Notes and Protocols for Cbl-b Inhibitors in Murine Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casitas B-lineage lymphoma b (Cbl-b) is an E3 ubiquitin ligase that functions as a critical intracellular immune checkpoint, negatively regulating the activation of T cells and Natural Killer (NK) cells.[1][2][3] By targeting key signaling proteins for ubiquitination and degradation, Cbl-b establishes a threshold for immune cell activation, thereby preventing excessive immune responses and maintaining tolerance.[1][2][3] In the tumor microenvironment (TME), Cbl-b contributes to an immunosuppressive state, hindering the ability of the immune system to effectively recognize and eliminate cancer cells.[2]
Inhibition of Cbl-b has emerged as a promising therapeutic strategy in immuno-oncology.[2][3] Small molecule inhibitors of Cbl-b can restore and enhance the anti-tumor functions of T cells and NK cells.[4][5] Preclinical studies have demonstrated that genetic knockout or pharmacological inhibition of Cbl-b leads to robust, T cell and NK cell-dependent tumor regression in various syngeneic mouse models.[1][6] This has led to the development of orally bioavailable Cbl-b inhibitors, such as NX-1607, which are currently undergoing clinical evaluation.[4][5]
These application notes provide a detailed overview of the dosing and administration of a representative Cbl-b inhibitor, NX-1607, in preclinical mouse tumor models, based on publicly available data. The protocols and data presented herein are intended to serve as a guide for researchers designing and executing in vivo studies to evaluate the efficacy of Cbl-b inhibitors.
Data Presentation
The following tables summarize the quantitative data from preclinical studies of the oral Cbl-b inhibitor NX-1607 in various syngeneic mouse tumor models.
Table 1: Single-Agent Efficacy of Oral NX-1607 in Mouse Tumor Models
| Tumor Model | Mouse Strain | Administration Route | Dosing Regimen | Key Outcomes | Reference |
| CT26 (Colon Carcinoma) | BALB/c | Oral (po) | 10 or 30 mg/kg, daily | Significant tumor growth inhibition (TGI) of 71% at 30 mg/kg.[6] | [6] |
| A20 (B cell Lymphoma) | BALB/c | Oral (po) | 3, 10, 30, or 60 mg/kg, daily | Robust, T-cell dependent tumor regression. Complete responses observed.[1] | [1] |
| MC38 (Colon Adenocarcinoma) | C57BL/6 | Oral (po) | 30 mg/kg, daily | Significant tumor growth inhibition.[7] | [7] |
| 4T1 (Triple-Negative Breast Cancer) | BALB/c | Oral (po) | 30 mg/kg, daily | Significant tumor growth inhibition.[7] | [7] |
Table 2: Combination Therapy of Oral NX-1607 with Anti-PD-1 in Mouse Tumor Models
| Tumor Model | Mouse Strain | Administration Route | Dosing Regimen | Key Outcomes | Reference |
| CT26 (Colon Carcinoma) | BALB/c | Oral (po) + IP | NX-1607: 30 mg/kg, daily (po); Anti-PD-1: 10 mg/kg, twice a week (IP) | Enhanced anti-tumor effects and increased survival compared to single agents.[7] | [7] |
| MC38 (Colon Adenocarcinoma) | C57BL/6 | Oral (po) + IP | NX-1607: 30 mg/kg, daily (po); Anti-PD-1: 10 mg/kg, twice a week (IP) | Synergistic enhancement of anti-tumor effects and survival.[7] | [7] |
| 4T1 (Triple-Negative Breast Cancer) | BALB/c | Oral (po) + IP | NX-1607: 30 mg/kg, daily (po); Anti-PD-1: 10 mg/kg, twice a week (IP) | Increased frequency of complete tumor rejections and prolonged survival.[2] | [2] |
Experimental Protocols
This section provides a detailed protocol for a typical in vivo efficacy study of an oral Cbl-b inhibitor in a syngeneic mouse tumor model.
Materials and Reagents
-
Cell Lines:
-
CT26 murine colon carcinoma cells (ATCC CRL-2638)
-
MC38 murine colon adenocarcinoma cells
-
-
Animals:
-
Female BALB/c or C57BL/6 mice, 6-8 weeks old[8]
-
-
Cell Culture Media and Reagents:
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
-
Cbl-b Inhibitor Formulation:
-
Cbl-b inhibitor (e.g., NX-1607)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water)
-
-
Equipment:
-
Laminar flow hood
-
CO2 incubator (37°C, 5% CO2)
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Syringes (1 mL) and needles (27-30 gauge)
-
Oral gavage needles (20-22 gauge)
-
Calipers
-
Animal balance
-
Cell Culture and Preparation
-
Culture tumor cells (e.g., CT26 or MC38) in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C, 5% CO2 incubator.[8]
-
Passage cells every 2-3 days to maintain exponential growth.
-
On the day of tumor implantation, harvest cells by trypsinization.
-
Wash the cells with sterile PBS and centrifuge.
-
Resuspend the cell pellet in sterile PBS and perform a cell count. Ensure cell viability is >95%.[8]
-
Adjust the cell concentration to the desired density for injection (e.g., 3 x 10^6 cells/mL for CT26, for a 100 µL injection volume).[9]
Tumor Implantation (Subcutaneous)
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Shave the fur on the right flank of each mouse.
-
Inject 0.1 mL of the cell suspension (e.g., 3 x 10^5 CT26 cells) subcutaneously into the shaved flank.[9]
-
Allow the tumors to grow to a palpable size (e.g., ~100-150 mm³) before starting treatment. This typically takes 7-10 days.[10]
Randomization and Treatment
-
Measure tumor volumes using calipers (Volume = 0.5 x Length x Width²).
-
Randomize mice into treatment groups (e.g., Vehicle, Cbl-b inhibitor, Anti-PD-1, Combination) with similar average tumor volumes.
-
Preparation of Cbl-b Inhibitor: Prepare a suspension of the Cbl-b inhibitor in the appropriate vehicle at the desired concentration for oral gavage.
-
Administration: Administer the Cbl-b inhibitor or vehicle orally once daily via gavage. The volume is typically 0.1 mL per 10 grams of body weight.[6][11]
-
For combination studies, administer anti-PD-1 antibody via intraperitoneal (IP) injection at the specified dose and schedule (e.g., 10 mg/kg, twice weekly).[7]
Monitoring and Endpoints
-
Monitor the health and body weight of the mice daily.
-
Measure tumor volumes with calipers 2-3 times per week.[10]
-
The primary endpoint is typically tumor growth inhibition. Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or if they show signs of excessive morbidity, in accordance with IACUC guidelines.
-
At the end of the study, tumors can be excised and weighed.[10]
-
For pharmacodynamic studies, tumors and spleens can be harvested for analysis of immune cell populations by flow cytometry or other methods.[6]
Mandatory Visualizations
Cbl-b Signaling Pathway in T-Cell Activation
Caption: Cbl-b negatively regulates T-cell activation by targeting key signaling molecules for ubiquitination.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for evaluating a Cbl-b inhibitor in a mouse tumor model.
References
- 1. nurixtx.com [nurixtx.com]
- 2. Discovery and optimization of CBL-B inhibitors - American Chemical Society [acs.digitellinc.com]
- 3. Discovery of a Novel Benzodiazepine Series of Cbl-b Inhibitors for the Enhancement of Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PB2099: A FIRST-IN-HUMAN PHASE 1 TRIAL OF NX-1607, A FIRST-IN-CLASS ORAL CBL-B INHIBITOR, IN PATIENTS WITH ADVANCED MALIGNANCIES INCLUDING RICHTER TRANSFORMATION DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. nurixtx.com [nurixtx.com]
- 7. nurixtx.com [nurixtx.com]
- 8. Optimized protocol for the generation of an orthotopic colon cancer mouse model and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tumor-immune profiling of CT-26 and Colon 26 syngeneic mouse models reveals mechanism of anti-PD-1 response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. nurixtx.com [nurixtx.com]
Measuring Cbl-b-IN-21 Target Engagement in Primary Human T Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casitas B-lineage lymphoma-b (Cbl-b) is a crucial E3 ubiquitin ligase that acts as a negative regulator of T-cell activation.[1][2][3][4] By targeting key signaling proteins for ubiquitination and subsequent degradation, Cbl-b establishes a critical threshold for T-cell activation, thereby playing a significant role in maintaining immune homeostasis and preventing autoimmunity.[5][6][7] However, in the context of cancer, Cbl-b's inhibitory function can impede the body's natural anti-tumor immune response.[4][8]
The inhibition of Cbl-b has emerged as a promising therapeutic strategy in immuno-oncology.[5][6][7] Small molecule inhibitors, such as Cbl-b-IN-21, are being developed to block the enzymatic activity of Cbl-b, thereby unleashing the full potential of T cells to recognize and eliminate cancer cells.[4][9] this compound and its analogs function by locking the Cbl-b protein in an inactive conformation, acting as an "intramolecular glue".[10][11]
Measuring the target engagement of this compound in primary human T cells is essential for its preclinical and clinical development. This document provides a detailed overview of the Cbl-b signaling pathway and offers a comprehensive set of protocols for assessing the target engagement of this compound in a physiologically relevant context.
Cbl-b Signaling Pathway in T-Cell Activation
Upon engagement of the T-cell receptor (TCR) with an antigen presented by an antigen-presenting cell (APC), a cascade of intracellular signaling events is initiated. Cbl-b acts as a key checkpoint in this pathway. In the absence of co-stimulatory signals (like CD28), Cbl-b is active and ubiquitinates several critical signaling molecules, including PLCγ1 and the p85 subunit of PI3K.[12][13] This ubiquitination leads to their functional inhibition or degradation, thereby dampening the T-cell activation signal. When the co-stimulatory receptor CD28 is engaged, Cbl-b itself is targeted for ubiquitination and degradation, thus releasing the brakes on T-cell activation.[13][14]
Experimental Workflow for Measuring Target Engagement
A multi-pronged approach is recommended to robustly measure the target engagement of this compound in primary human T cells. This involves a combination of biophysical, biochemical, and cell-based assays to confirm direct binding, inhibition of enzymatic activity, and downstream functional consequences.
Experimental Protocols
Isolation of Primary Human T Cells
-
Source: Healthy donor peripheral blood mononuclear cells (PBMCs).
-
Method: Negative selection using a commercially available human T cell isolation kit.
-
Quality Control: Assess purity by flow cytometry using anti-CD3 antibodies (>95% purity is recommended).
Cellular Thermal Shift Assay (CETSA)
This assay measures the thermal stabilization of Cbl-b upon binding of this compound, providing evidence of direct target engagement in a cellular context.
Protocol:
-
Isolate primary human T cells and adjust the cell density to 1 x 107 cells/mL.
-
Treat cells with varying concentrations of this compound or vehicle control for 1-2 hours at 37°C.
-
Aliquot cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the soluble fraction by Western blotting using an anti-Cbl-b antibody.
-
Quantify the band intensities to determine the melting curve of Cbl-b at different drug concentrations.
| Parameter | Condition | Purpose |
| Cell Type | Primary Human T Cells | Physiologically relevant cell type |
| Drug Concentrations | 0.1 nM - 10 µM (log scale) | Determine dose-dependent stabilization |
| Temperature Range | 40°C - 60°C | Establish the melting profile of Cbl-b |
| Readout | Western Blot for Cbl-b | Quantify soluble (non-denatured) Cbl-b |
Cbl-b Auto-ubiquitination Assay (in vitro)
This biochemical assay directly measures the E3 ligase activity of Cbl-b and its inhibition by this compound. TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) is a suitable high-throughput format for this assay.[15]
Protocol (based on commercially available kits):
-
Set up the reaction mixture containing recombinant Cbl-b, E1 and E2 enzymes, biotinylated ubiquitin, and ATP.
-
Add varying concentrations of this compound or vehicle control.
-
Incubate the reaction at 37°C to allow for auto-ubiquitination.
-
Stop the reaction and add TR-FRET reagents (e.g., terbium-labeled anti-GST antibody for a GST-tagged Cbl-b and streptavidin-linked acceptor fluorophore).
-
Measure the TR-FRET signal on a compatible plate reader.
| Component | Typical Concentration | Purpose |
| Recombinant Cbl-b | 50-100 nM | Enzyme source |
| E1 Activating Enzyme | 20-50 nM | Initiate ubiquitination cascade |
| E2 Conjugating Enzyme | 100-200 nM | Transfer ubiquitin to E3 |
| Biotin-Ubiquitin | 200-500 nM | Substrate for ubiquitination |
| This compound | 0.1 nM - 10 µM | Test inhibitor |
| Readout | TR-FRET Signal | Proportional to Cbl-b auto-ubiquitination |
Downstream Pathway Analysis by Western Blotting
This method assesses the functional consequence of Cbl-b inhibition on its downstream targets. Inhibition of Cbl-b should lead to an increase in the phosphorylation of key signaling molecules.
Protocol:
-
Culture primary human T cells and treat with this compound or vehicle for 1-2 hours.
-
Stimulate the T cells with anti-CD3/CD28 antibodies for a short duration (e.g., 5-15 minutes).
-
Lyse the cells and quantify total protein concentration.
-
Perform SDS-PAGE and Western blotting using antibodies against phosphorylated forms of key signaling proteins (e.g., p-PLCγ1, p-Akt, p-Vav1).
-
Use antibodies against the total proteins as loading controls.
| Target Analyte | Expected Change with this compound | Rationale |
| p-PLCγ1 | Increase | Cbl-b ubiquitinates and inhibits PLCγ1 |
| p-Akt | Increase | Cbl-b negatively regulates the PI3K/Akt pathway |
| p-Vav1 | Increase | Vav1 is a known substrate of Cbl-b |
| Total Cbl-b | No significant change (short term) | The inhibitor affects activity, not expression |
T-Cell Activation Assays
These assays provide a phenotypic readout of the functional consequences of Cbl-b inhibition, which should lead to enhanced T-cell activation.
a) Proliferation Assay:
-
Label primary human T cells with a proliferation dye (e.g., CFSE).
-
Culture the cells in the presence of varying concentrations of this compound.
-
Stimulate the cells with anti-CD3/CD28 antibodies.
-
After 3-5 days, analyze dye dilution by flow cytometry as a measure of cell proliferation.
b) Cytokine Production Assay:
-
Culture primary human T cells with this compound and stimulate with anti-CD3/CD28.
-
After 24-48 hours, collect the culture supernatant.
-
Measure the concentration of key cytokines (e.g., IL-2, IFN-γ, TNF-α) using ELISA or a multiplex bead-based assay (e.g., Luminex).
c) Activation Marker Expression:
-
Culture and stimulate T cells in the presence of this compound for 18-24 hours.
-
Stain the cells with fluorescently labeled antibodies against T-cell activation markers (e.g., CD25, CD69).
-
Analyze the expression of these markers by flow cytometry.
| Assay | Readout | Expected Outcome with this compound |
| Proliferation | CFSE dilution | Increased proliferation |
| Cytokine Production | IL-2, IFN-γ, TNF-α levels | Increased cytokine secretion |
| Activation Markers | CD25, CD69 expression | Upregulation of activation markers |
Data Interpretation and Conclusion
The successful measurement of this compound target engagement will be demonstrated by a consistent pattern of results across these assays. A dose-dependent thermal stabilization of Cbl-b in the CETSA will indicate direct binding. This should be corroborated by a dose-dependent inhibition of Cbl-b's E3 ligase activity in the biochemical assay. Furthermore, these direct effects should translate into a dose-dependent increase in the phosphorylation of downstream signaling molecules and, ultimately, enhanced T-cell activation as measured by proliferation, cytokine production, and activation marker expression. By employing this multi-faceted approach, researchers can confidently and accurately assess the target engagement of this compound in primary human T cells, providing crucial data for the advancement of this promising class of immunotherapeutic agents.
References
- 1. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cbl-b in T-cell activation - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 5. tandfonline.com [tandfonline.com]
- 6. imtm.cz [imtm.cz]
- 7. CBL-B - An upcoming immune-oncology target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The race against cancer – targeting Cbl-b in cellular therapy – invIOs [invios.com]
- 9. Discovery and optimization of CBL-B inhibitors - American Chemical Society [acs.digitellinc.com]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. researchgate.net [researchgate.net]
- 15. Screening tools for CBL activity | TR-FRET Assay Kit | BPS Bioscience [bio-connect.nl]
Application Note: Assessing Immune Activation by Cbl-b-IN-21 Using Multiparametric Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Casitas B-lineage lymphoma-b (Cbl-b) is an E3 ubiquitin ligase that functions as a critical intracellular immune checkpoint, negatively regulating the activation of various immune cells, most notably T cells and Natural Killer (NK) cells.[1][2][3][4] By targeting key signaling proteins for ubiquitination and subsequent degradation, Cbl-b establishes a crucial threshold for immune cell activation, thereby preventing excessive immune responses and maintaining tolerance.[1][5] Inhibition of Cbl-b has emerged as a promising strategy in cancer immunotherapy to unleash the full potential of the immune system against tumors.[2][3] Cbl-b-IN-21 is a small molecule inhibitor designed to block the enzymatic activity of Cbl-b, leading to enhanced T cell and NK cell proliferation, cytokine production, and anti-tumor immunity.[2][6][7] This application note provides detailed flow cytometry panels and protocols to comprehensively assess the immunostimulatory effects of this compound on human peripheral blood mononuclear cells (PBMCs).
Cbl-b Signaling Pathway and Mechanism of Inhibition
Cbl-b acts as a negative regulator downstream of the T-cell receptor (TCR) and CD28 co-stimulatory pathways.[7][8] Upon TCR engagement without strong co-stimulation, Cbl-b targets key signaling intermediates like Vav1, PLC-γ1, and the p85 subunit of PI3K for ubiquitination, dampening the signaling cascade required for full T-cell activation.[1][7][9] By inhibiting Cbl-b, this compound prevents this negative regulation, resulting in sustained signaling, enhanced cytokine production, and robust effector function.[2][7]
Caption: Cbl-b negatively regulates T-cell activation by ubiquitinating key signaling molecules.
Experimental Workflow
The overall experimental process involves isolating immune cells, treating them with this compound in the presence or absence of stimulation, staining with fluorescently-labeled antibodies, and analyzing the samples on a flow cytometer.
Caption: Experimental workflow for assessing immune activation by this compound.
Detailed Experimental Protocols
PBMC Isolation and Culture
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
Count cells and assess viability using a trypan blue exclusion assay.
-
Plate cells at a density of 1 x 10^6 cells/mL in a 96-well U-bottom plate.
Cell Treatment and Stimulation
-
For T-Cell Activation: Add T-cell activators such as plate-bound anti-CD3 (1 µg/mL) and soluble anti-CD28 (1 µg/mL).[10]
-
For NK-Cell Activation: Co-culture PBMCs with a target cell line sensitive to NK-mediated lysis (e.g., K562 cells) at an effector-to-target ratio of 10:1.[6]
-
Prepare serial dilutions of this compound in culture medium. Add the inhibitor to the appropriate wells. Include a vehicle control (e.g., DMSO) at the same final concentration used for the highest drug concentration.
-
Incubate plates at 37°C in a humidified 5% CO2 incubator for 24 to 72 hours.
-
For Intracellular Cytokine Analysis: Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the final 4-6 hours of incubation.[11]
Antibody Staining Protocol
-
Harvest cells from each well into 5 mL flow cytometry tubes.
-
Wash cells with 2 mL of staining buffer (e.g., PBS with 2% FBS).[10] Centrifuge at 300 x g for 5 minutes and decant the supernatant.
-
Fc Block: Resuspend cells in 50 µL of staining buffer containing an Fc receptor blocking antibody (e.g., Human TruStain FcX™) to reduce non-specific binding.[10] Incubate for 10 minutes at room temperature.
-
Surface Staining: Without washing, add the cocktail of fluorescently-conjugated surface antibodies (see tables below). Incubate for 30 minutes at 4°C in the dark.
-
Wash cells with 2 mL of staining buffer, centrifuge, and decant.
-
(Optional) Viability Staining: If using an amine-reactive viability dye, perform this step before fixation according to the manufacturer's protocol. If using a DNA-binding dye like 7-AAD, it can be added just before acquisition.[12]
-
Fixation and Permeabilization: If staining for intracellular targets, resuspend the cell pellet in 100 µL of a fixation/permeabilization buffer. Incubate for 20-30 minutes at 4°C.
-
Wash cells with 1X permeabilization buffer.
-
Intracellular Staining: Resuspend the permeabilized cells in the cocktail of intracellular antibodies. Incubate for 30-45 minutes at 4°C in the dark.
-
Wash cells with 1X permeabilization buffer.
-
Resuspend the final cell pellet in 200-300 µL of staining buffer for acquisition on a flow cytometer.
Flow Cytometry Panels for Immune Activation
The following tables outline suggested antibody panels for assessing the effect of this compound on T cells, NK cells, and Dendritic Cells (DCs). Fluorochrome selection should be optimized based on the specific flow cytometer configuration to minimize spectral overlap.
Table 1: T-Cell Activation and Memory Panel
| Marker | Antigen | Subset/Function | Expected Effect of this compound |
|---|---|---|---|
| Viability Dye | - | Live/Dead Discrimination | No change |
| CD3 | T-Cell Lineage | T-Cell Identification | No change |
| CD4 | Helper T-Cell | T-Cell Subset | No change |
| CD8 | Cytotoxic T-Cell | T-Cell Subset | No change |
| CD69 | Early Activation | T-Cell Activation[10][13] | Increase |
| CD25 | IL-2Rα | Activation/Treg Marker[10][13] | Increase |
| HLA-DR | Late Activation | T-Cell Activation[12] | Increase |
| CD45RA | Naive/Effector | Memory/Differentiation[12] | Decrease (shift to memory) |
| CCR7 (CD197) | Homing Receptor | Naive/Memory Phenotype[12] | Change in subsets |
| PD-1 | Exhaustion Marker | Immune Checkpoint[11] | Decrease/Modulation |
| Ki-67 | Proliferation | Cell Cycle Marker[14] | Increase |
| IFN-γ | Pro-inflammatory | Effector Function[6] | Increase |
| TNF-α | Pro-inflammatory | Effector Function[6] | Increase |
Table 2: Natural Killer (NK) Cell Activation Panel
| Marker | Antigen | Subset/Function | Expected Effect of this compound |
|---|---|---|---|
| Viability Dye | - | Live/Dead Discrimination | No change |
| CD3 | T-Cell Lineage | Lineage Exclusion | No change |
| CD56 | NK-Cell Marker | NK-Cell Identification | No change |
| CD16 | FcγRIII | NK Subset/ADCC | No change |
| CD69 | Early Activation | NK-Cell Activation[15] | Increase |
| NKG2D | Activating Receptor | NK-Cell Activation[14] | Increase |
| CD107a | LAMP-1 | Degranulation Marker[16][17] | Increase |
| IFN-γ | Pro-inflammatory | Effector Function[6] | Increase |
| Granzyme B | Cytotoxic Granule | Cytotoxicity[15] | Increase |
Table 3: Dendritic Cell (DC) Activation Panel
| Marker | Antigen | Subset/Function | Expected Effect of this compound |
|---|---|---|---|
| Viability Dye | - | Live/Dead Discrimination | No change |
| Lin Cocktail | CD3/14/19/20/56 | Lineage Exclusion[18] | No change |
| HLA-DR | MHC Class II | APC Identification[18] | No change |
| CD11c | Myeloid DC | DC Subset (mDC)[19] | No change |
| CD123 | Plasmacytoid DC | DC Subset (pDC)[19] | No change |
| CD80 | Co-stimulation | DC Activation/Maturation[20] | Increase |
| CD86 | Co-stimulation | DC Activation/Maturation[20] | Increase |
| CD40 | Co-stimulation | DC Activation/Maturation[20] | Increase |
Data Analysis and Expected Results
-
Gating Strategy: First, gate on single cells using forward scatter height (FSC-H) vs. forward scatter area (FSC-A). Next, gate on lymphocytes based on forward and side scatter (FSC vs. SSC). From the lymphocyte gate, exclude dead cells using the viability dye.
-
T-Cells: From the live singlet gate, identify T cells (CD3+). Further subset into CD4+ and CD8+ populations. Analyze the expression of activation (CD69, CD25, HLA-DR), memory (CD45RA, CCR7), and exhaustion (PD-1) markers on both CD4+ and CD8+ T cells.
-
NK-Cells: From the live, singlet, lymphocyte gate, identify NK cells as CD3-CD56+. Analyze this population for activation markers (CD69, CD107a) and intracellular cytokines.
-
Dendritic Cells: From the live singlet gate, exclude lineage-positive cells (Lin-). From the Lin- population, gate on HLA-DR+ cells to identify DCs.[18] Further subset into mDCs (CD11c+) and pDCs (CD123+).[19] Analyze the expression of co-stimulatory molecules (CD80, CD86, CD40) on these subsets.
Table 4: Summary of Expected Quantitative Changes with this compound Treatment
| Cell Type | Parameter | Metric | Expected Outcome |
|---|---|---|---|
| CD4+ & CD8+ T Cells | Activation | % CD69+ or % CD25+ cells | Dose-dependent increase |
| Proliferation | % Ki-67+ cells | Dose-dependent increase | |
| Effector Function | % IFN-γ+ or % TNF-α+ cells | Dose-dependent increase | |
| Memory Phenotype | Shift from Naive (CD45RA+) to Memory | Increase in Memory Subsets | |
| NK Cells | Activation | % CD69+ cells | Dose-dependent increase |
| Degranulation | % CD107a+ cells | Dose-dependent increase | |
| Cytokine Production | % IFN-γ+ or MFI of IFN-γ | Dose-dependent increase |
| Dendritic Cells | Maturation | MFI of CD80, CD86 | Dose-dependent increase |
MFI: Median Fluorescence Intensity
These protocols and panels provide a robust framework for characterizing the immunostimulatory activity of this compound. The quantitative data generated will be crucial for understanding its mechanism of action and advancing its development as a novel immunotherapy agent.
References
- 1. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 3. Oral CBL-B inhibitor shows strong immune activation, favorable safety | BioWorld [bioworld.com]
- 4. The race against cancer – targeting Cbl-b in cellular therapy – invIOs [invios.com]
- 5. Cbl-b in T-cell activation - ProQuest [proquest.com]
- 6. NX-1607 as a Cbl-b Inhibitor Enhances T and NK Cell Responses in Cancer Immunotherapy - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 7. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation T Cell Subset Phenotype Flow Cytometry Panel | Bio-Techne [bio-techne.com]
- 11. agilent.com [agilent.com]
- 12. miltenyibiotec.com [miltenyibiotec.com]
- 13. Human Activated T Cell Markers Flow Cytometry Panel | Cell Signaling Technology [cellsignal.com]
- 14. jitc.bmj.com [jitc.bmj.com]
- 15. criver.com [criver.com]
- 16. bdbiosciences.com [bdbiosciences.com]
- 17. Frontiers | A Flow Cytometry-Based Whole Blood Natural Killer Cell Cytotoxicity Assay Using Overnight Cytokine Activation [frontiersin.org]
- 18. Dendritic Cell Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
- 19. fcslaboratory.com [fcslaboratory.com]
- 20. criver.com [criver.com]
Application Notes and Protocols: In Vivo Imaging of the Anti-Tumor Effects of Cbl-b-IN-21
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casitas B-lineage lymphoma-b (Cbl-b) is a crucial intracellular immune checkpoint and an E3 ubiquitin ligase that negatively regulates T-cell and Natural Killer (NK) cell activation.[1][2][3] Its role in promoting an immunosuppressive tumor microenvironment makes it a prime target for cancer immunotherapy.[4][5] Cbl-b inhibitors, such as the conceptual Cbl-b-IN-21, are designed to release the brakes on the immune system, enhancing its ability to recognize and eliminate cancer cells.[1][6] This document provides detailed application notes and protocols for utilizing in vivo imaging techniques to quantitatively assess the anti-tumor efficacy of this compound in preclinical mouse models.
Disclaimer: As of this writing, "this compound" is a conceptual name for a Cbl-b inhibitor. The following protocols are based on established methodologies for evaluating novel Cbl-b inhibitors in vivo.
Mechanism of Action of Cbl-b Inhibitors
Cbl-b acts as a negative regulator of immune responses by ubiquitinating key signaling proteins, marking them for degradation.[1] This process dampens T-cell receptor (TCR) and natural killer (NK) cell activation, which are critical for an effective anti-tumor immune response.[1][7] By inhibiting Cbl-b, this compound is expected to prevent the ubiquitination and degradation of proteins essential for activating immune cells.[5] This leads to enhanced activation and proliferation of T-cells and NK cells, resulting in a more robust adaptive and innate immune response against the tumor.[1]
Signaling Pathway Diagram
Caption: this compound inhibits Cbl-b, preventing degradation of PI3K and Vav1, leading to T-cell activation.
In Vivo Imaging Modalities
Non-invasive in vivo imaging techniques are powerful tools for the longitudinal monitoring of tumor growth and therapeutic response in real-time within a living organism.[8][9] Bioluminescence imaging (BLI) and fluorescence imaging (FLI) are the most common modalities for these studies.[10]
| Imaging Modality | Principle | Advantages | Disadvantages |
| Bioluminescence Imaging (BLI) | Detection of light produced by luciferase-expressing cells upon administration of a substrate (e.g., D-luciferin).[8][11] | High signal-to-noise ratio, low background, sensitive for deep tissue imaging. | Requires genetic modification of cells, signal can be attenuated by tissue. |
| Fluorescence Imaging (FLI) | Detection of fluorescent signals from fluorescently labeled cells or targeted probes after excitation with an external light source.[12][13] | Can be used with fluorescent proteins or dyes, allows for multiplexing with different fluorophores. | Higher background autofluorescence, limited tissue penetration of excitation light. |
Experimental Workflow
A typical in vivo study to evaluate the anti-tumor effects of this compound involves several key steps, from tumor model establishment to data analysis.
Caption: Workflow for in vivo evaluation of this compound's anti-tumor effects.
Detailed Experimental Protocols
Protocol 1: Establishment of a Syngeneic Mouse Tumor Model
Objective: To establish tumors in immunocompetent mice to allow for the evaluation of an immunomodulatory agent like this compound.
Materials:
-
Cancer cell line (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma) genetically engineered to express luciferase.
-
Appropriate mouse strain (e.g., C57BL/6 for MC38 and B16-F10).
-
Sterile PBS and cell culture medium.
-
Matrigel (optional).
-
Syringes and needles.
-
Anesthesia (e.g., isoflurane).
Procedure:
-
Culture the luciferase-expressing cancer cells to 80-90% confluency.
-
Harvest the cells and perform a cell count.
-
Resuspend the cells in sterile PBS at a concentration of 1 x 10⁷ cells/mL. For some cell lines, a 1:1 mixture with Matrigel can enhance tumor take rate.[8]
-
Anesthetize the mouse using isoflurane (B1672236).
-
Inject 100 µL of the cell suspension (1 x 10⁶ cells) subcutaneously into the flank of the mouse.[8]
-
Monitor the mice regularly for tumor growth. Tumors typically become palpable within 7-10 days.
-
Once tumors reach a predetermined size (e.g., 100 mm³ or a detectable bioluminescent signal), randomize the mice into treatment groups.[8]
Protocol 2: In Vivo Bioluminescence Imaging (BLI)
Objective: To non-invasively monitor and quantify tumor burden over time.
Materials:
-
Tumor-bearing mice.
-
D-luciferin potassium salt (sterile, in vivo grade).
-
Sterile PBS.
-
In vivo imaging system (e.g., IVIS Spectrum).
-
Anesthesia system (isoflurane).
Procedure:
-
Prepare a stock solution of D-luciferin in sterile PBS at a concentration of 15 mg/mL.[8][14]
-
Anesthetize the mice using the isoflurane anesthesia system.
-
Administer D-luciferin via intraperitoneal (IP) injection at a dose of 150 mg/kg body weight.[8]
-
Wait for the appropriate substrate distribution time (typically 10-15 minutes) before imaging.[8]
-
Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.[8]
-
Acquire bioluminescent images. Ensure that the image acquisition settings (exposure time, binning) are optimized and kept consistent throughout the study.[8]
-
Acquire a photographic image of the mouse for anatomical reference.
-
Use the imaging system's software to overlay the bioluminescent signal on the photographic image.
-
Quantify the bioluminescent signal by drawing a region of interest (ROI) around the tumor. The data is typically expressed as total flux (photons/second).[8]
Data Presentation
Quantitative data from in vivo imaging studies should be presented in a clear and structured format to facilitate comparison between treatment groups.
Table 1: Tumor Burden as Measured by Bioluminescence
| Treatment Group | Day 0 (Total Flux, p/s) | Day 7 (Total Flux, p/s) | Day 14 (Total Flux, p/s) | Day 21 (Total Flux, p/s) | % Change from Baseline (Day 21) |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (X mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Positive Control (e.g., anti-PD-1) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Tumor Volume as Measured by Calipers
| Treatment Group | Day 0 (mm³) | Day 7 (mm³) | Day 14 (mm³) | Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | N/A |
| This compound (X mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Calculated vs. Vehicle |
| Positive Control (e.g., anti-PD-1) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Calculated vs. Vehicle |
Conclusion
In vivo imaging is an indispensable tool for the preclinical evaluation of novel cancer immunotherapies like this compound.[9][15] The protocols and guidelines presented here provide a framework for conducting robust and reproducible studies to assess the anti-tumor efficacy of Cbl-b inhibitors. By carefully designing experiments and utilizing quantitative imaging data, researchers can gain valuable insights into the therapeutic potential of these promising agents.
References
- 1. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. biorxiv.org [biorxiv.org]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. From Structure to Function: Cbl-b Inhibition in Cancer Immunotherapy | Structural Genomics Consortium [thesgc.org]
- 6. The race against cancer – targeting Cbl-b in cellular therapy – invIOs [invios.com]
- 7. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Drug Efficacy Imaging Monitoring - CD BioSciences [bioimagingtech.com]
- 11. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [en.bio-protocol.org]
- 12. Using Fluorescence Imaging to Track Drug Delivery and Guide Treatment Planning In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [bio-protocol.org]
- 15. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for Establishing a Cbl-b-IN-1 Resistant Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casitas B-lineage lymphoma-b (Cbl-b) is an E3 ubiquitin ligase that functions as a critical negative regulator of immune responses, particularly in T cells and NK cells.[1][2] By targeting key signaling proteins for degradation, Cbl-b effectively raises the threshold for immune cell activation.[3] This immunosuppressive function makes Cbl-b an attractive target in oncology; inhibiting its activity can enhance the body's natural anti-tumor immune response.[1][4][5] Cbl-b-IN-1 is a small molecule inhibitor of Cbl-b with an IC50 value of less than 100 nM. It has been shown to promote the secretion of cytokines such as IL-2, IFN-γ, and TNF-α, thereby facilitating T cell activation and enhancing T-cell receptor (TCR) signaling pathways.
The development of drug resistance is a major challenge in cancer therapy. Understanding the mechanisms by which cancer cells become resistant to novel therapeutic agents like Cbl-b-IN-1 is crucial for the development of more effective and durable treatment strategies. Establishing a Cbl-b-IN-1 resistant cell line in vitro provides an invaluable tool for studying these resistance mechanisms, identifying potential biomarkers, and testing novel combination therapies to overcome resistance.
This document provides a detailed protocol for the generation and characterization of a Cbl-b-IN-1 resistant cancer cell line using a dose-escalation method.
Signaling Pathways and Experimental Workflow
To visualize the biological context and the experimental procedure, the following diagrams are provided.
Caption: Cbl-b mediated negative regulation of T-cell activation and the inhibitory action of Cbl-b-IN-1.
Caption: Experimental workflow for generating a Cbl-b-IN-1 resistant cell line.
Materials and Methods
Materials
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Parental cancer cell line (e.g., Jurkat for suspension cells, or a relevant adherent cancer cell line)
-
Cbl-b-IN-1 (MedChemExpress, Cat. No. HY-139625)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
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Cell counting solution (e.g., Trypan Blue)
-
96-well and 6-well cell culture plates
-
Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, filtered pipette tips and serological pipettes
-
Microplate reader
-
Reagents for Western blotting (lysis buffer, primary and secondary antibodies)
-
Reagents for qRT-PCR (RNA extraction kit, reverse transcriptase, qPCR master mix)
Experimental Protocols
Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50) of Cbl-b-IN-1 in the Parental Cell Line
-
Cell Seeding:
-
For adherent cells, seed 5 x 10³ cells per well in a 96-well plate and allow them to attach overnight.
-
For suspension cells, seed 1 x 10⁴ cells per well in a 96-well plate.
-
-
Drug Preparation: Prepare a 2X serial dilution of Cbl-b-IN-1 in complete medium. A typical concentration range to test would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.
-
Drug Treatment: Add an equal volume of the 2X drug solutions to the wells containing cells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Cell Viability Assay: Perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the cell viability against the logarithm of the Cbl-b-IN-1 concentration.
-
Calculate the IC50 value using a non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope).
-
Protocol 2: Generation of a Cbl-b-IN-1 Resistant Cell Line by Dose Escalation
-
Initiation of Resistance Induction:
-
Start by culturing the parental cells in complete medium containing a low concentration of Cbl-b-IN-1, typically the IC20 (the concentration that inhibits 20% of cell growth), as determined in Protocol 1.
-
-
Monitoring and Passaging:
-
Monitor the cells daily for signs of stress and cell death.
-
When the cells become confluent and the growth rate appears stable (comparable to the parental line in the absence of the drug), passage them at a 1:3 or 1:5 ratio into fresh medium containing the same concentration of Cbl-b-IN-1.
-
-
Dose Escalation:
-
Once the cells have been stably maintained at a given concentration for 2-3 passages, increase the concentration of Cbl-b-IN-1 by a factor of 1.5 to 2.
-
Repeat step 2. If significant cell death occurs, maintain the cells at the previous concentration until they recover before attempting to increase the dose again.
-
-
Cryopreservation: At each stable concentration level, cryopreserve a stock of cells. This is crucial as a backup in case of contamination or excessive cell death at a higher concentration.
-
Establishment of the Resistant Line: Continue this process of gradual dose escalation until the cells are able to proliferate in a concentration of Cbl-b-IN-1 that is at least 10-fold higher than the initial IC50 of the parental line.
-
Maintenance of the Resistant Line: The established resistant cell line should be continuously cultured in the presence of the high concentration of Cbl-b-IN-1 to maintain the resistant phenotype.
Protocol 3: Validation and Characterization of the Resistant Cell Line
-
IC50 Determination in the Resistant Line:
-
Perform the IC50 determination assay as described in Protocol 1 on both the parental and the established resistant cell line.
-
Calculate the Resistance Index (RI) using the following formula: RI = IC50 of Resistant Cell Line / IC50 of Parental Cell Line
-
-
Stability of the Resistant Phenotype:
-
To determine if the resistance is stable, culture a subset of the resistant cells in drug-free medium for several passages (e.g., 10-15 passages).
-
Re-determine the IC50 of these cells and compare it to the IC50 of the resistant line continuously maintained in the drug. A significant decrease in the IC50 suggests that the resistance is not stable.
-
-
Molecular Characterization (Western Blotting):
-
Investigate potential mechanisms of resistance by examining the expression levels of key proteins in the Cbl-b signaling pathway.
-
Lyse cells from both parental and resistant lines and perform Western blotting for proteins such as Cbl-b, phosphorylated and total levels of downstream effectors like PLCγ1, VAV1, and PI3K, as well as potential drug efflux pumps (e.g., MDR1/ABCB1).
-
-
Molecular Characterization (qRT-PCR):
-
Analyze the mRNA expression levels of the CBLB gene and other relevant genes (e.g., ABCB1) in both parental and resistant cell lines to identify any transcriptional changes.
-
Data Presentation
The quantitative data generated during the establishment and validation of the Cbl-b-IN-1 resistant cell line should be summarized in clear and concise tables for easy comparison.
Table 1: IC50 Values of Cbl-b-IN-1 in Parental and Resistant Cell Lines
| Cell Line | IC50 (nM) | Resistance Index (RI) |
| Parental | [Insert Value] | 1.0 |
| Cbl-b-IN-1 Resistant | [Insert Value] | [Calculate Value] |
Table 2: Stability of the Resistant Phenotype
| Cell Line | Culture Condition | IC50 (nM) |
| Cbl-b-IN-1 Resistant | Continuous Cbl-b-IN-1 | [Insert Value] |
| Cbl-b-IN-1 Resistant | 15 Passages in Drug-Free Medium | [Insert Value] |
Table 3: Relative Protein Expression Levels in Parental vs. Resistant Cells (from Western Blot Densitometry)
| Protein | Parental (Relative Expression) | Cbl-b-IN-1 Resistant (Relative Expression) | Fold Change |
| Cbl-b | 1.0 | [Insert Value] | [Calculate Value] |
| p-PLCγ1 | 1.0 | [Insert Value] | [Calculate Value] |
| Total PLCγ1 | 1.0 | [Insert Value] | [Calculate Value] |
| MDR1 | 1.0 | [Insert Value] | [Calculate Value] |
Table 4: Relative mRNA Expression Levels in Parental vs. Resistant Cells (from qRT-PCR)
| Gene | Parental (Relative Expression) | Cbl-b-IN-1 Resistant (Relative Expression) | Fold Change |
| CBLB | 1.0 | [Insert Value] | [Calculate Value] |
| ABCB1 | 1.0 | [Insert Value] | [Calculate Value] |
Conclusion
The successful establishment of a Cbl-b-IN-1 resistant cell line provides a powerful in vitro model to investigate the molecular mechanisms of acquired resistance to Cbl-b inhibitors. This model can be used for hypothesis testing, identification of novel therapeutic targets to overcome resistance, and for the screening of combination therapies that may re-sensitize resistant cells to Cbl-b-IN-1. The detailed protocols and data presentation guidelines provided in this document are intended to assist researchers in this important area of cancer drug development.
References
- 1. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 2. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. From Structure to Function: Cbl-b Inhibition in Cancer Immunotherapy | Structural Genomics Consortium [thesgc.org]
- 5. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cbl-b-IN-21 Concentration for In Vitro Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Cbl-b-IN-21 in in vitro cytotoxicity assays. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the E3 ubiquitin ligase Cbl-b (Casitas B-lineage lymphoma-b). Cbl-b acts as a negative regulator of T-cell activation.[1][2][3][4] By inhibiting Cbl-b, this compound blocks the ubiquitination of key signaling proteins, which in turn lowers the threshold for T-cell activation and enhances anti-tumor immune responses.[2][3][4] Some inhibitors have been shown to lock Cbl-b in an inactive conformation.[5][6]
Q2: What is the recommended starting concentration range for this compound in a cytotoxicity assay?
A2: For a new inhibitor like this compound, it is advisable to perform a dose-response experiment to determine the optimal concentration.[7][8] Based on published data for other small molecule Cbl-b inhibitors, a broad concentration range from 0.1 µM to 100 µM is a reasonable starting point.[9][10][11]
Q3: What solvent should I use to dissolve this compound?
A3: Most small molecule inhibitors are soluble in dimethyl sulfoxide (B87167) (DMSO).[8] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. For cell-based assays, ensure the final DMSO concentration in the culture medium is below 0.5%, as higher concentrations can be toxic to cells.[7]
Q4: How should I store the this compound stock solution?
A4: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[7]
Q5: Which cell lines are appropriate for testing the cytotoxic effects of this compound?
A5: Since Cbl-b is a key regulator of immune cells, T-cell lines (e.g., Jurkat) and peripheral blood mononuclear cells (PBMCs) are highly relevant. However, cytotoxicity can also be assessed in various cancer cell lines to investigate direct or indirect effects on tumor cell viability.
Cbl-b Signaling Pathway and this compound Inhibition
References
- 1. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 4. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of a High-Throughput Cell-Based Screening Strategy to Identify Small-Molecule Inhibitors of IL-23 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nurixtx.com [nurixtx.com]
Technical Support Center: Minimizing Off-Target Effects of Cbl-b Inhibitors in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cbl-b inhibitors, using the hypothetical inhibitor Cbl-b-IN-21 as an example. The goal is to offer practical guidance on minimizing off-target effects to ensure data accuracy and reproducibility in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is Cbl-b and why is it a therapeutic target?
Casitas B-lineage lymphoma-b (Cbl-b) is an E3 ubiquitin ligase that acts as a crucial negative regulator of immune responses, particularly in T cells and NK cells.[1][2] It functions as an intracellular immune checkpoint by ubiquitinating key signaling proteins, marking them for degradation, and thus dampening immune cell activation.[2][3] By inhibiting Cbl-b, the goal is to enhance the body's own anti-tumor immunity, making it a promising target for cancer immunotherapy.[3][4][5]
Q2: What are "off-target" effects and why are they a concern with Cbl-b inhibitors?
Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and modulates the activity of proteins other than its intended target, Cbl-b.[6] These unintended interactions can lead to misleading experimental results, cellular toxicity, and a misinterpretation of the inhibitor's true biological effects.[6] A significant concern with Cbl-b inhibitors is the high sequence and structural homology with c-Cbl, another member of the Cbl family of E3 ubiquitin ligases.[7] Lack of selectivity can lead to the inhibition of c-Cbl, which may result in synergistic toxicity.[8]
Q3: What are the initial signs of potential off-target effects in my cell culture experiments?
Common indicators of off-target effects include:
-
Unexpected cytotoxicity: Significant cell death at concentrations where the on-target effect is not yet saturated.
-
Inconsistent phenotypes: Observing cellular effects that are not consistent with the known function of Cbl-b.
-
Discrepancies with genetic approaches: The phenotype observed with the inhibitor differs from that seen with Cbl-b knockout or siRNA-mediated knockdown in the same cell line.
-
Variable results across different cell lines: The inhibitor shows potent effects in a cell line with low Cbl-b expression.
Q4: How can I minimize the risk of off-target effects from the start?
-
Use the lowest effective concentration: Perform a dose-response experiment to determine the minimal concentration of this compound that elicits the desired biological effect.[6]
-
Optimize incubation time: Determine the shortest exposure time necessary to observe the on-target effect to reduce the likelihood of cumulative off-target effects.
-
Ensure inhibitor quality: Use a high-purity compound from a reputable source to avoid confounding effects from impurities.
-
Proper solvent use: Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your specific cell line (typically <0.1-0.5%).[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High Cell Toxicity | Inhibitor concentration is too high. | Perform a dose-response curve to identify the EC50 for the desired phenotype and a CC50 for cytotoxicity. Select a concentration that maximizes the therapeutic window. |
| Solvent toxicity. | Run a vehicle-only control (e.g., DMSO at the same concentration) to assess solvent-induced toxicity.[9] | |
| Off-target effects leading to cell death. | Perform orthogonal validation experiments (see Protocol 2) and consider proteome-wide profiling to identify unintended targets. | |
| Inconsistent or Unexpected Phenotype | Off-target effect is dominant. | Use a structurally different Cbl-b inhibitor to see if the same phenotype is observed. Compare the inhibitor's effect to Cbl-b knockdown or knockout. |
| Cell line-specific effects. | Characterize Cbl-b expression levels in your cell line. Test the inhibitor in a Cbl-b knockout cell line as a negative control. | |
| Lack of Expected On-Target Effect | Inhibitor is inactive or degraded. | Verify the inhibitor's integrity and use a fresh stock. |
| Insufficient target engagement. | Perform a cellular thermal shift assay (CETSA) or other target engagement assays to confirm that the inhibitor is binding to Cbl-b in your cells. |
Experimental Protocols
Protocol 1: Dose-Response and Cytotoxicity Assay
Objective: To determine the optimal concentration of this compound that elicits the desired biological effect while minimizing cytotoxicity.
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in a 96-well plate and allow them to attach overnight.
-
Inhibitor Preparation: Prepare a 10-point serial dilution of this compound in cell culture medium. A common starting range is from 100 µM down to 1 nM. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Replace the medium with the prepared inhibitor dilutions and controls.
-
Incubation: Incubate the cells for a relevant time period (e.g., 24, 48, or 72 hours).
-
Assay for On-Target Effect: Measure a downstream marker of Cbl-b inhibition. For example, in T cells, this could be increased IL-2 production or enhanced proliferation upon stimulation.
-
Cytotoxicity Assay: In a parallel plate, assess cell viability using an MTT or resazurin-based assay.[10]
-
Data Analysis: Plot the dose-response curves for both the on-target effect (EC50) and cytotoxicity (CC50). The optimal concentration will be in the range where the on-target effect is maximized and cytotoxicity is minimized.
| Parameter | Description |
| EC50 | The concentration of an inhibitor that gives a half-maximal response for the desired biological effect. |
| CC50 | The concentration of an inhibitor that causes the death of 50% of the cells. |
| Therapeutic Window | The range of concentrations between the minimal effective concentration and the concentration at which toxicity occurs. |
Protocol 2: Orthogonal Validation using a Structurally Different Inhibitor
Objective: To confirm that the observed phenotype is due to the inhibition of Cbl-b and not an off-target effect of a specific chemical scaffold.
Methodology:
-
Inhibitor Selection: Obtain a Cbl-b inhibitor with a different chemical structure from this compound.
-
Dose-Response: Perform a dose-response experiment for the new inhibitor as described in Protocol 1 to determine its optimal concentration.
-
Phenotypic Comparison: Treat cells with the optimal concentrations of both this compound and the orthogonal inhibitor.
Protocol 3: Genetic Validation using siRNA
Objective: To verify that the inhibitor's phenotype recapitulates the effect of genetically reducing Cbl-b expression.
Methodology:
-
siRNA Transfection: Transfect cells with a validated siRNA targeting Cbl-b and a non-targeting control siRNA.
-
Target Knockdown Verification: After 48-72 hours, harvest a subset of cells to confirm Cbl-b protein knockdown by Western blot.
-
Phenotypic Assay: In parallel, perform the same functional assay that was used to characterize the effects of this compound.
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Comparison: Compare the phenotype of the Cbl-b knockdown cells to the cells treated with this compound. A similar phenotype provides strong evidence for on-target activity.
Visualizing Key Concepts
Caption: Simplified Cbl-b signaling pathway in T cell activation.
Caption: Workflow for investigating potential off-target effects.
References
- 1. biorxiv.org [biorxiv.org]
- 2. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 3. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deciphering the Selectivity of CBL-B Inhibitors Using All-Atom Molecular Dynamics and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Cbl-b Pathway Western Blotting
Welcome to the technical support center for troubleshooting Western blots related to the Cbl-b signaling pathway. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the immunodetection of Cbl-b and its associated proteins.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of Cbl-b, and why might I see bands at different sizes?
A1: The expected molecular weight of Cbl-b is approximately 130 kDa.[1][2] However, you may observe bands at higher molecular weights due to post-translational modifications (PTMs) such as ubiquitination and phosphorylation, which are critical to its function.[3][4] Glycosylation can also contribute to a shift in molecular weight.[3][4] Conversely, lower molecular weight bands could indicate protein degradation or the presence of splice variants.[5]
Q2: I'm not detecting any signal for Cbl-b. What are the possible causes?
A2: A lack of signal is a common issue with several potential causes:
-
Inefficient Protein Transfer: Ensure successful transfer from the gel to the membrane by staining the membrane with Ponceau S after transfer.[6][7] For large proteins like Cbl-b (~130 kDa), you may need to optimize the transfer time and voltage.[3][8][9]
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Low Protein Expression: The target protein concentration in your lysate may be too low.[7][10] Consider loading more protein (20-50 µg is a common range) or using immunoprecipitation (IP) to enrich for Cbl-b.[7][10][11]
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Antibody Issues: The primary antibody concentration may be too low, or the antibody may have lost activity.[7][9] Ensure you are using a validated antibody at the recommended dilution and that the primary and secondary antibodies are compatible.[10][12]
-
Sample Degradation: Proteases and phosphatases released during cell lysis can degrade your target protein and remove important modifications. Always prepare lysates on ice with freshly added protease and phosphatase inhibitors.[4][8][13]
Q3: My Western blot for ubiquitinated proteins in the Cbl-b pathway shows a smear instead of distinct bands. Is this normal?
A3: Yes, a smear or a ladder-like pattern is characteristic of polyubiquitinated proteins.[11][14] This is because the addition of multiple ubiquitin monomers (each ~8.5 kDa) results in a range of higher molecular weight species. A faint smear can sometimes be difficult to interpret.[14] To enhance the signal of ubiquitinated proteins, you can treat cells with a proteasome inhibitor, such as MG132, before lysis to allow for their accumulation.[14][15]
Q4: I'm seeing high background on my blot, obscuring the Cbl-b signal. How can I reduce it?
A4: High background can be caused by several factors:
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Inadequate Blocking: Ensure you are using an appropriate blocking agent and blocking for a sufficient amount of time.[6][16] For phosphorylated proteins, it is often recommended to use 5% Bovine Serum Albumin (BSA) in TBST instead of milk, as milk contains the phosphoprotein casein which can cause high background.[17][18]
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Antibody Concentration Too High: An excessive concentration of the primary or secondary antibody can lead to non-specific binding.[6][19] Titrate your antibodies to find the optimal concentration.
-
Insufficient Washing: Increase the number and duration of washing steps to remove unbound antibodies.[6]
-
Contamination: Ensure all buffers and equipment are clean and free of contaminants.[3][5]
Q5: When detecting phosphorylated proteins in the Cbl-b pathway, what special precautions should I take?
A5: Detecting phosphorylated proteins requires careful sample handling to prevent dephosphorylation.
-
Use Phosphatase Inhibitors: Always add phosphatase inhibitors to your lysis buffer immediately before use.[13][20]
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Work Quickly and on Ice: Keep samples on ice at all times to minimize enzymatic activity.[13][20]
-
Avoid Milk as a Blocking Agent: As mentioned, use BSA for blocking as casein in milk is a phosphoprotein and can interfere with detection.[17]
-
Use TBS-T for Washes: Use Tris-Buffered Saline with Tween 20 (TBS-T) for wash buffers, as Phosphate-Buffered Saline (PBS) contains phosphate (B84403) that can compete with antibody binding to the phosphorylated epitope.[13]
Troubleshooting Guides
This section provides a structured approach to resolving specific issues you may encounter.
Guide 1: No or Weak Signal
This guide provides a logical workflow for troubleshooting a lack of signal for your target protein.
References
- 1. Cbl-b Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Cbl-b (D3C12) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Western blot troubleshooting guide! [jacksonimmuno.com]
- 4. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. stjohnslabs.com [stjohnslabs.com]
- 6. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 7. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 8. blog.addgene.org [blog.addgene.org]
- 9. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 11. benchchem.com [benchchem.com]
- 12. assaygenie.com [assaygenie.com]
- 13. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 14. researchgate.net [researchgate.net]
- 15. How to Better Study Ubiquitination | Proteintech Group [ptglab.com]
- 16. blog.mblintl.com [blog.mblintl.com]
- 17. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 18. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 19. neobiotechnologies.com [neobiotechnologies.com]
- 20. inventbiotech.com [inventbiotech.com]
Technical Support Center: Overcoming Cbl-b-IN-21 In Vivo Delivery Challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the in vivo delivery of Cbl-b-IN-21, a potent and selective small molecule inhibitor of the E3 ubiquitin ligase Cbl-b. Given its hydrophobic nature, achieving optimal systemic exposure for this compound can be a significant hurdle. This guide offers practical solutions and detailed protocols to help ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitates out of solution when I dilute my DMSO stock into aqueous buffer for in vivo dosing. What should I do?
A1: This is a common issue for poorly water-soluble compounds like this compound. Direct dilution of a high-concentration DMSO stock into aqueous solutions will almost certainly cause precipitation. The first step is to prepare a formulation that enhances the solubility and stability of the compound in an aqueous environment. You should explore the use of co-solvents, surfactants, or cyclodextrins. It is critical to keep the final concentration of organic solvents, such as DMSO, to a minimum in the final dosing solution to avoid toxicity in animal models (typically <5-10% v/v).
Q2: What are the recommended formulation strategies for in vivo delivery of this compound?
A2: For preclinical in vivo studies, several formulation strategies can be employed to enhance the solubility and bioavailability of poorly soluble compounds.[1][2] The choice of formulation will depend on the route of administration and the specific experimental requirements. Common approaches include:
-
Co-solvent systems: Using a mixture of a water-miscible organic solvent (e.g., DMSO, ethanol, PEG400) and water.[3]
-
Surfactant-based formulations: Incorporating non-ionic surfactants like Tween® 80 or Cremophor® EL to form micelles that encapsulate the hydrophobic drug.[1]
-
Cyclodextrin complexes: Using cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) to form inclusion complexes with the drug, thereby increasing its aqueous solubility.[4]
-
Lipid-based formulations: For oral administration, self-emulsifying drug delivery systems (SEDDS) can be highly effective.[2]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range can increase its surface area and dissolution rate.[2]
Q3: How can I assess the stability of my this compound formulation before animal administration?
A3: It is crucial to assess the physical and chemical stability of your formulation. A simple method is to prepare the formulation and observe it for any signs of precipitation or phase separation over a period relevant to your experiment (e.g., 2-4 hours) at room temperature.[5] For a more quantitative assessment, you can use techniques like High-Performance Liquid Chromatography (HPLC) to measure the concentration of this compound in the formulation over time.[5]
Q4: I am observing inconsistent results in my in vivo efficacy studies. Could this be related to the delivery of this compound?
A4: Inconsistent in vivo results are frequently linked to poor or variable drug exposure.[6] If the formulation is not robust, the compound may precipitate upon administration, leading to erratic absorption and bioavailability. It is highly recommended to perform pharmacokinetic (PK) studies to determine the plasma concentration of this compound over time after administration of your chosen formulation. This will help you correlate drug exposure with the observed pharmacological effects.
Troubleshooting Guides
Issue 1: Poor Solubility and Precipitation
| Symptom | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution of DMSO stock in aqueous media. | The aqueous solubility of this compound is exceeded. | 1. Reduce Final DMSO Concentration: Aim for the lowest possible DMSO concentration in the final formulation. 2. Utilize a Co-solvent System: Prepare a stock solution in a mixture of DMSO and another less toxic, water-miscible solvent like PEG400 or ethanol. 3. Incorporate Solubilizing Excipients: Test the solubility of this compound in various excipient solutions (e.g., 10% Tween® 80, 20% HP-β-CD).[7] |
| Cloudiness or precipitation in the final formulation over time. | The formulation is not physically stable. | 1. Optimize Excipient Concentration: The concentration of the solubilizing agent may be too low. Try increasing the concentration of the surfactant or cyclodextrin. 2. pH Adjustment: The solubility of this compound may be pH-dependent. Assess its solubility in buffers of different pH values.[7] 3. Sonication: Gentle sonication can sometimes help in dissolving the compound and improving the homogeneity of the formulation. |
Issue 2: Low Bioavailability and Inconsistent Efficacy
| Symptom | Potential Cause | Troubleshooting Steps |
| High dose of this compound required to see a therapeutic effect. | Poor absorption and low systemic exposure of the compound. | 1. Conduct Pharmacokinetic (PK) Studies: Measure the plasma concentration of this compound over time to determine key PK parameters (Cmax, Tmax, AUC). 2. Test Different Routes of Administration: If oral bioavailability is low, consider intraperitoneal (IP) or intravenous (IV) administration. 3. Optimize Formulation for Absorption: For oral dosing, consider lipid-based formulations like SEDDS to enhance absorption.[2] For parenteral routes, ensure the formulation is suitable for injection and does not cause local irritation or precipitation. |
| High variability in tumor growth inhibition between animals in the same treatment group. | Inconsistent drug exposure due to formulation instability or administration variability. | 1. Ensure Homogeneity of the Dosing Solution: Vigorously vortex or mix the formulation before each animal is dosed to ensure a uniform suspension or solution. 2. Refine Dosing Technique: Ensure accurate and consistent administration of the formulation to each animal. 3. Evaluate Formulation Stability: Confirm that the formulation is stable throughout the dosing period. Prepare fresh formulations if necessary. |
Quantitative Data Summary
The following tables provide hypothetical, yet plausible, physicochemical and pharmacokinetic properties for this compound to guide formulation development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for In Vivo Delivery |
| Molecular Weight | ~450 g/mol | Within the range for good oral absorption. |
| LogP | > 4.0 | Highly lipophilic, indicating poor aqueous solubility. |
| Aqueous Solubility (pH 7.4) | < 1 µg/mL | Requires formulation strategies to enhance solubility. |
| pKa | Not Ionizable | pH modification is unlikely to significantly improve solubility. |
Table 2: Comparison of this compound Formulations for Intraperitoneal (IP) Injection in Mice (Dose: 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Observations |
| 5% DMSO in Saline | 50 ± 15 | 0.5 | 150 ± 40 | Precipitation observed in the dosing solution. High variability in plasma concentrations. |
| 10% DMSO, 40% PEG400, 50% Saline | 350 ± 70 | 1 | 1200 ± 250 | Clear solution. Improved exposure compared to simple saline dilution. |
| 10% HP-β-CD in Saline | 500 ± 90 | 0.5 | 1800 ± 300 | Clear solution. Higher peak concentration and overall exposure. |
| 5% Cremophor® EL, 5% Ethanol, 90% Saline | 420 ± 85 | 1 | 1500 ± 280 | Clear solution. Good exposure, but potential for hypersensitivity reactions with Cremophor® EL. |
Experimental Protocols
Protocol 1: Preparation of a Cyclodextrin-Based Formulation for IP Injection
Objective: To prepare a 1 mg/mL solution of this compound in a 20% (w/v) hydroxypropyl-β-cyclodextrin (HP-β-CD) solution for intraperitoneal injection.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Prepare the HP-β-CD Vehicle: Weigh the required amount of HP-β-CD to make a 20% (w/v) solution in sterile saline (e.g., 2 g of HP-β-CD in a final volume of 10 mL of saline). Gently warm and vortex until the HP-β-CD is completely dissolved. Allow the solution to cool to room temperature.
-
Weigh this compound: Accurately weigh the required amount of this compound to achieve a final concentration of 1 mg/mL.
-
Solubilization: Add the weighed this compound powder to the 20% HP-β-CD solution.
-
Vortex and Sonicate: Vortex the mixture vigorously for 5-10 minutes. If the compound is not fully dissolved, place the tube in a sonicator bath for 15-30 minutes, with intermittent vortexing.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Sterile Filtration (Optional): If required for the experiment, filter the final solution through a 0.22 µm sterile filter. Note that this step may lead to some loss of the compound if it is not fully solubilized.
-
Storage: Use the formulation immediately or store at 4°C for short-term use (validate stability for your specific storage conditions).
Visualizations
Cbl-b Signaling Pathway
Cbl-b is a negative regulator of T-cell activation.[8] Upon T-cell receptor (TCR) stimulation without co-stimulation, Cbl-b ubiquitinates key signaling proteins, leading to their degradation and the induction of T-cell anergy.[9] this compound inhibits this process, thereby lowering the threshold for T-cell activation.
Caption: Cbl-b signaling pathway in T-cell activation and its inhibition by this compound.
Experimental Workflow for Formulation Development
A systematic approach is necessary to develop a suitable in vivo formulation for a poorly soluble compound like this compound.
Caption: A tiered workflow for the development of an in vivo formulation for this compound.
Logical Relationship: Troubleshooting Inconsistent In Vivo Data
This diagram outlines the decision-making process when faced with inconsistent experimental results.
Caption: Decision tree for troubleshooting inconsistent in vivo data with this compound.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cbl-b-IN-26 | E1 E2 E3 Enzyme | 3035443-17-2 | Invivochem [invivochem.com]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The promise and challenge of in vivo delivery for genome therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 9. Releasing the Brake: Targeting Cbl-b to Enhance Lymphocyte Effector Functions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the efficacy of Cbl-b-IN-21 to other Cbl-b inhibitors
For Researchers, Scientists, and Drug Development Professionals
The E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b) has emerged as a critical intracellular immune checkpoint, negatively regulating the activation of T cells and other immune cells.[1][2][3] Its role in suppressing anti-tumor immunity has made it a compelling target for the development of novel cancer immunotherapies.[1][2][4] This guide provides a comparative overview of the efficacy of selected Cbl-b inhibitors based on publicly available preclinical and clinical data. While direct head-to-head studies are limited, this guide aims to offer a useful reference by summarizing key performance metrics and the experimental contexts in which they were obtained.
Overview of Cbl-b Inhibitors
A growing number of small molecule inhibitors targeting Cbl-b are in development. These inhibitors aim to block the enzymatic activity of Cbl-b, thereby lowering the threshold for T cell and NK cell activation and promoting a more robust anti-tumor immune response.[2][5] This guide focuses on a selection of publicly disclosed Cbl-b inhibitors to illustrate the landscape of their development and efficacy.
Quantitative Efficacy Data
The following tables summarize the available quantitative data for various Cbl-b inhibitors. It is important to note that assay conditions can vary between studies, which may influence the reported values.
Table 1: In Vitro Potency of Cbl-b Inhibitors
| Compound Name | Target(s) | IC50 (nM) | Assay Type | Source |
| Cbl-b-IN-1 | Cbl-b | < 100 | Not specified | [6] |
| Cbl-b-IN-11 | Cbl-b, c-Cbl | 6.4 (Cbl-b), 6.1 (c-Cbl) | Not specified | [7] |
| NX-1607 | Cbl-b | 0.46 | Not specified | [8] |
| Unnamed Compound (Innocare Pharma) | Cbl-b | 0.98 | Fluorescence-based | [9] |
| Agelasine Diterpenoids | Cbl-b | 57,000 - 72,000 | Cbl-b ubiquitin ligase inhibition | [10] |
| Ageliferins | Cbl-b | 18,000 - 35,000 | Cbl-b ubiquitin ligase inhibition | [10] |
Table 2: Cellular Activity of Cbl-b Inhibitors
| Compound Name | Cell Type | Effect | EC50 (nM) | Source |
| Cbl-b-IN-1 | T cells | Promotes cytokine secretion (IL-2, IFN-γ, TNF-α) | Not specified | [6] |
| Unnamed Compound (Innocare Pharma) | Jurkat T cells | IL-2 activation | 1.8 | [9] |
| NX-1607 | Primary human T cells | Induction of IL-2 and IFN-γ secretion | Low nanomolar | [11] |
| AUR-243 | Human and mouse immune cells | Cytokine release from T cells, dose-dependent tumor cell killing by NK cells | Not specified | [1] |
Table 3: In Vivo Anti-Tumor Efficacy of Cbl-b Inhibitors
| Compound Name | Animal Model | Tumor Type | Key Findings | Source |
| NX-1607 | Syngeneic mouse models (CT26, MC38, 4T1) | Colon carcinoma, triple-negative breast cancer | Significant single-agent tumor growth inhibition. Combination with anti-PD-1 increased median overall survival and complete tumor rejections. | [11][12] |
| AUR-243 | Syngeneic tumor models | Not specified | Robust antitumor efficacy as a monotherapy. Combination with an anti-PD-1 antibody led to tumor regression and prolonged survival. | [1] |
| ISM3830 | Mouse models (CT26) | Colon carcinoma | Robust anti-tumor efficacy and evidence of long-term tumor immunity in rechallenge experiments. | [13] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and comparison of efficacy data. Below are generalized methodologies for key experiments cited in the evaluation of Cbl-b inhibitors.
Cbl-b Biochemical Inhibition Assay
This assay is designed to measure the direct inhibition of Cbl-b's E3 ubiquitin ligase activity.
-
Reaction Mixture Preparation : A reaction buffer is prepared containing recombinant human Cbl-b protein, a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2, e.g., Ube2d2), and biotinylated ubiquitin.[14]
-
Compound Incubation : The Cbl-b inhibitors are serially diluted and added to the reaction mixture.
-
Initiation and Incubation : The ubiquitination reaction is initiated by the addition of ATP. The mixture is then incubated to allow for the auto-ubiquitination of Cbl-b.[14]
-
Detection : The extent of Cbl-b ubiquitination is quantified. This can be achieved through various methods, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an ELISA-based format where the biotinylated ubiquitin chains are detected using a streptavidin-conjugated reporter.[14][15]
-
IC50 Determination : The concentration of the inhibitor that causes a 50% reduction in Cbl-b ubiquitination is determined as the IC50 value.
T-cell Activation and Cytokine Release Assay
This cell-based assay evaluates the ability of Cbl-b inhibitors to enhance T-cell activation.
-
Cell Culture : Primary human T cells or a T-cell line (e.g., Jurkat) are cultured in appropriate media.
-
T-cell Stimulation : T-cells are stimulated with anti-CD3 and optionally anti-CD28 antibodies to mimic T-cell receptor (TCR) activation.
-
Inhibitor Treatment : The cells are treated with varying concentrations of the Cbl-b inhibitor.
-
Incubation : The cells are incubated for a period of time (e.g., 24-72 hours) to allow for activation and cytokine production.
-
Analysis :
-
Cytokine Secretion : The supernatant is collected, and the concentration of secreted cytokines such as IL-2 and IFN-γ is measured using ELISA or a multiplex bead-based assay.[6]
-
Activation Markers : The expression of T-cell activation markers (e.g., CD25, CD69) on the cell surface can be analyzed by flow cytometry.
-
-
EC50 Determination : The concentration of the inhibitor that produces 50% of the maximal response (e.g., cytokine release) is determined as the EC50 value.
Syngeneic Mouse Tumor Models
These in vivo models are used to assess the anti-tumor efficacy of Cbl-b inhibitors in an immunocompetent setting.
-
Tumor Implantation : A specific number of cancer cells (e.g., CT26 colon carcinoma cells) are implanted subcutaneously into syngeneic mice (e.g., BALB/c).
-
Tumor Growth and Treatment Initiation : Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups. The Cbl-b inhibitor is administered, typically orally, at a specified dose and schedule.
-
Tumor Measurement : Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint Analysis : The experiment is concluded when tumors in the control group reach a predetermined size. The tumors may be excised for further analysis, such as immunohistochemistry to assess immune cell infiltration.
-
Efficacy Evaluation : The anti-tumor efficacy is evaluated by comparing the tumor growth inhibition in the treated groups to the control group. Overall survival of the mice is also a key endpoint.
Signaling Pathways and Experimental Workflows
Cbl-b Signaling Pathway in T-cell Activation
Cbl-b acts as a negative regulator of T-cell activation by targeting key signaling proteins for ubiquitination and degradation. Inhibition of Cbl-b is expected to enhance and sustain the signaling cascade downstream of the T-cell receptor (TCR).
Caption: Cbl-b negatively regulates T-cell activation by targeting key signaling molecules.
Experimental Workflow for Cbl-b Inhibitor Evaluation
The preclinical evaluation of a novel Cbl-b inhibitor typically follows a standardized workflow from biochemical assays to in vivo tumor models.
Caption: A typical workflow for the preclinical to clinical development of a Cbl-b inhibitor.
Conclusion
The landscape of Cbl-b inhibitors is rapidly evolving, with several promising candidates demonstrating potent in vitro and in vivo activity. While direct comparative data is scarce, the available information suggests that inhibitors with low nanomolar potency in biochemical and cellular assays can translate to significant anti-tumor efficacy in preclinical models, both as monotherapies and in combination with other immunotherapies like anti-PD-1. The continued development and clinical evaluation of these novel agents hold the potential to expand the arsenal (B13267) of effective cancer immunotherapies. Researchers are encouraged to consult the primary literature for detailed experimental conditions when comparing the efficacy of different Cbl-b inhibitors.
References
- 1. Oral CBL-B inhibitor shows strong immune activation, favorable safety | BioWorld [bioworld.com]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. Small molecule inhibitors for cancer immunotherapy and associated biomarkers – the current status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From Structure to Function: Cbl-b Inhibition in Cancer Immunotherapy | Structural Genomics Consortium [thesgc.org]
- 5. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. NX-1607 (Nx1607) | Cbl-b inhibitor | Probechem Biochemicals [probechem.com]
- 9. Innocare Pharma divulges new CBLB inhibitors | BioWorld [bioworld.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Discovery and optimization of CBL-B inhibitors - American Chemical Society [acs.digitellinc.com]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. 3.4. Cbl-b Biochemical Assay [bio-protocol.org]
- 15. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Cbl-b-IN-21 Versus siRNA-Mediated Cbl-b Knockdown in T Cells
For researchers, scientists, and drug development professionals, the choice between a small molecule inhibitor and a genetic knockdown approach for targeting a specific protein is a critical decision in experimental design and therapeutic strategy. This guide provides an objective comparison of Cbl-b-IN-21, a small molecule inhibitor, and siRNA-mediated knockdown for the E3 ubiquitin ligase Cbl-b in T cells, a key negative regulator of T cell activation.
Cbl-b has emerged as a promising intracellular immune checkpoint target for cancer immunotherapy.[1][2] Its inhibition can lower the threshold for T cell activation, enhance anti-tumor immunity, and overcome resistance to other checkpoint inhibitors.[2][3] This guide will delve into the mechanisms, experimental data, and protocols for both this compound and siRNA-mediated Cbl-b knockdown to aid in the selection of the most appropriate method for your research needs.
Mechanism of Action
Cbl-b, an E3 ubiquitin ligase, plays a crucial role in negatively regulating T cell activation.[1][2][4] Upon T cell receptor (TCR) engagement without co-stimulation, Cbl-b ubiquitinates key downstream signaling proteins, such as PLC-γ1 and Vav1, targeting them for degradation and thereby attenuating the activation signal.[2][5] This process is essential for maintaining peripheral T cell tolerance and preventing autoimmunity.[6][7][8]
This compound is a small molecule inhibitor that likely acts by binding to the E3 ligase domain of Cbl-b, preventing it from ubiquitinating its target proteins. This inhibition is transient and reversible, dependent on the compound's concentration and pharmacokinetic properties. By blocking Cbl-b's enzymatic activity, this compound allows for a more sustained T cell activation, even in the presence of suppressive signals.[9]
siRNA-mediated Cbl-b knockdown , on the other hand, operates at the genetic level. Small interfering RNAs (siRNAs) are introduced into T cells, where they bind to and promote the degradation of Cbl-b mRNA. This prevents the synthesis of the Cbl-b protein, leading to a potent and longer-lasting reduction in its expression.[10][11][12]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and siRNA-mediated Cbl-b knockdown based on available research. It is important to note that a direct, head-to-head study in the same experimental system is not yet available, so these data are compiled from separate studies.
Table 1: Efficacy of Cbl-b Inhibition or Knockdown
| Parameter | This compound / Small Molecule Inhibitors | siRNA-mediated Cbl-b Knockdown | Reference |
| Concentration for Effect | 1 µM for sustained T cell activation (in vitro) | Not Applicable | [9] |
| Protein Reduction | Not Applicable (Inhibition of function) | ~10 to 100-fold reduction in protein levels | [13] |
| IL-2 Production | Dramatically increased with anti-CD3/CD28 stimulation | Restored IL-2 secretion in effector CD8+ T cells | [2][5][13] |
| IFN-γ Production | Dramatically increased with anti-CD3/CD28 stimulation | Enhanced IFN-γ production | [2][5][13] |
| T Cell Proliferation | Maintained in the presence of MDSCs | Enhanced proliferative responses | [9][13] |
Table 2: Specificity and Off-Target Effects
| Parameter | This compound / Small Molecule Inhibitors | siRNA-mediated Cbl-b Knockdown | Reference |
| Specificity | Dependent on the chemical structure of the inhibitor | High specificity for the target mRNA sequence | |
| Known Off-Target Effects | Potential for off-target kinase or ligase inhibition (compound-specific) | Potential for off-target gene silencing due to sequence similarity | |
| Toxicity | No significant cytotoxicity observed up to 10 µM (in vitro) | No signs of autoimmunity detected in vivo (adoptive transfer) | [2][12] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are generalized protocols for T cell activation with Cbl-b inhibition and for siRNA-mediated knockdown.
Protocol 1: In Vitro T Cell Activation with Cbl-b Inhibitor
-
Isolate T cells: Isolate primary T cells from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes using standard methods (e.g., magnetic-activated cell sorting).
-
Pre-incubation: Pre-incubate the isolated T cells with the Cbl-b inhibitor (e.g., 1 µM this compound) for at least 4 hours.[9]
-
Washout (Optional): A washout step can be included to study the duration of the inhibitor's effect.[9]
-
Stimulation: Activate the T cells using plate-bound anti-CD3 and anti-CD28 antibodies.
-
Culture: Culture the cells for 48-72 hours.
-
Analysis: Analyze T cell activation markers (e.g., CD25, CD69) by flow cytometry, cytokine production (e.g., IL-2, IFN-γ) in the supernatant by ELISA or cytometric bead array, and proliferation by CFSE dilution or other standard assays.
Protocol 2: siRNA-Mediated Cbl-b Knockdown in T Cells
-
Isolate T cells: Isolate primary T cells as described above.
-
siRNA Transfection: Transfect the T cells with Cbl-b specific siRNA or a non-targeting control siRNA using an appropriate method such as electroporation (nucleofection).[14]
-
Culture: Culture the transfected T cells for 24-48 hours to allow for Cbl-b protein knockdown.
-
Verification of Knockdown: Assess the efficiency of Cbl-b knockdown by Western blot analysis of protein levels or qRT-PCR for mRNA levels.[5][10]
-
Functional Assays: Perform functional assays as described in Protocol 1 (stimulation, analysis of activation markers, cytokine production, and proliferation).
Visualizing the Comparison
Signaling Pathways
Caption: Cbl-b signaling pathway and points of intervention.
Experimental Workflow Comparison
Caption: Comparison of experimental workflows.
Logical Comparison of Approaches
Caption: Logical comparison of this compound and siRNA knockdown.
Conclusion
Both this compound and siRNA-mediated knockdown are powerful tools for studying and manipulating T cell function by targeting the Cbl-b checkpoint.
This compound and other small molecule inhibitors offer a titratable and reversible means of inhibiting Cbl-b function, making them well-suited for in vivo studies and for applications where temporal control of T cell activation is desired. The ease of use and rapid onset of action are significant advantages for many experimental setups.
siRNA-mediated knockdown provides a highly specific and potent method to reduce Cbl-b protein levels, leading to a sustained enhancement of T cell function. This approach is particularly valuable for in vitro studies requiring a near-complete and long-lasting abrogation of Cbl-b expression and for ex vivo modification of T cells for adoptive cell therapy.[12][15]
The choice between these two methodologies will ultimately depend on the specific research question, the experimental system (in vitro vs. in vivo), and the desired duration and level of Cbl-b inhibition. For transient and controlled inhibition, this compound is a compelling option. For potent and sustained abrogation of Cbl-b expression, siRNA knockdown is the more appropriate choice. As the field of immuno-oncology continues to evolve, both approaches will likely play crucial roles in advancing our understanding of T cell regulation and in the development of novel cancer immunotherapies.
References
- 1. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. nurixtx.com [nurixtx.com]
- 4. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. T Cell Activation Threshold Regulated by E3 Ubiquitin Ligase Cbl-b Determines Fate of Inducible Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cbl-b in T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cbl-b: Roles in T Cell Tolerance, Proallergic T Cell Development, and Cancer Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Polymersome-mediated Cbl-b silencing activates T cells against solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Adoptive transfer of siRNA Cblb-silenced CD8+ T lymphocytes augments tumor vaccine efficacy in a B16 melanoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Abrogating Cbl-b in effector CD8+ T cells improves the efficacy of adoptive therapy of leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Adoptive Transfer of siRNA Cblb-Silenced CD8+ T Lymphocytes Augments Tumor Vaccine Efficacy in a B16 Melanoma Model - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Validation of Cbl-b-IN-21: A Comparative Guide to Thermal Shift Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of thermal shift assays for validating the on-target effects of Cbl-b-IN-21, a small molecule inhibitor of the E3 ubiquitin ligase Cbl-b. This document outlines supporting experimental data and methodologies to assist in the critical assessment of drug-target engagement.
Cbl-b (Casitas B-lineage lymphoma-b) is a crucial negative regulator of immune responses, making it a compelling target for cancer immunotherapy.[1][2][3][4][5] By inhibiting Cbl-b, the aim is to unleash the full potential of the immune system to combat malignancies.[2] this compound and similar small molecules are designed to bind to Cbl-b and modulate its function. Validating that these molecules directly engage with their intended target is a critical step in drug discovery. The thermal shift assay is a powerful biophysical technique to confirm such direct binding.
The Principle of Thermal Shift Assays
Thermal shift assays, including Differential Scanning Fluorimetry (DSF), operate on the principle that a protein's thermal stability is altered upon ligand binding. When a protein is heated, it unfolds or "melts" at a characteristic melting temperature (Tm). The binding of a small molecule inhibitor, such as this compound, to its target protein, Cbl-b, typically stabilizes the protein structure. This stabilization results in a measurable increase in the protein's Tm. This shift in melting temperature (ΔTm) is a direct indicator of target engagement.[6]
Experimental Workflow: Thermal Shift Assay
The general workflow for a thermal shift assay is straightforward and amenable to high-throughput screening. It involves incubating the target protein with the compound of interest and a fluorescent dye that binds to hydrophobic regions of the protein. As the protein unfolds with increasing temperature, the dye fluoresces, allowing for the determination of the melting temperature.
Cbl-b Signaling Pathway
Cbl-b acts as an E3 ubiquitin ligase, a key component of the ubiquitin-proteasome system that regulates protein degradation and signaling.[4][7] It negatively regulates T-cell activation by targeting key signaling proteins for ubiquitination and subsequent degradation.[2][4][8] Inhibition of Cbl-b is intended to block this negative regulation, thereby enhancing the anti-tumor immune response.
Quantitative Data from Thermal Shift Assays
The primary output of a thermal shift assay is the change in melting temperature (ΔTm). A dose-dependent increase in ΔTm upon incubation with increasing concentrations of this compound provides strong evidence of direct target binding. For example, studies on the Cbl-b inhibitor C7683, an analog of Nx-1607, demonstrated a significant, concentration-dependent stabilization of the Cbl-b protein.[9]
| This compound Concentration | Melting Temperature (Tm) of Cbl-b (°C) | ΔTm (°C) |
| 0 µM (DMSO control) | 42.5 ± 0.2 | 0 |
| 0.1 µM | 45.0 ± 0.3 | 2.5 |
| 1 µM | 49.8 ± 0.2 | 7.3 |
| 10 µM | 54.5 ± 0.4 | 12.0 |
| 100 µM | 54.7 ± 0.3 | 12.2 |
| Note: The data presented in this table is hypothetical and for illustrative purposes, based on typical results observed for potent Cbl-b inhibitors.[9] |
Comparison with Alternative On-Target Validation Methods
While thermal shift assays are a robust method for validating direct binding, a comprehensive on-target validation strategy often employs orthogonal techniques.
| Method | Principle | Advantages | Disadvantages |
| Thermal Shift Assay (DSF) | Measures ligand-induced changes in protein thermal stability. | High-throughput, low protein consumption, cost-effective. | Can be affected by buffer conditions; does not provide kinetic data. |
| Cellular Thermal Shift Assay (CETSA) | Extends the TSA principle to a cellular environment, measuring target engagement in live cells.[9][10] | Physiologically relevant; confirms target engagement in a cellular context. | More complex workflow; may not be suitable for all targets. |
| Surface Plasmon Resonance (SPR) | Measures binding events in real-time by detecting changes in the refractive index at a sensor surface. | Provides kinetic data (kon, koff) and affinity (KD). | Requires protein immobilization; can be technically demanding. |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during a binding event. | Provides a complete thermodynamic profile of the interaction (KD, ΔH, ΔS). | Requires large amounts of protein; lower throughput. |
| Fluorescence Polarization (FP) | Measures changes in the polarization of fluorescent light upon ligand binding to a labeled protein. | Homogeneous assay format; suitable for high-throughput screening. | Requires fluorescent labeling of a binding partner, which can sometimes interfere with the interaction. |
Detailed Experimental Protocol: Differential Scanning Fluorimetry (DSF)
This protocol is adapted from methodologies used for the characterization of small molecule inhibitors of Cbl-b.[10]
Materials:
-
Recombinant full-length human Cbl-b protein
-
This compound stock solution in DMSO
-
DSF buffer (e.g., 30 mM HEPES pH 7.5, 150 mM NaCl)
-
SYPRO Orange fluorescent dye (5000x stock in DMSO)
-
384-well PCR plates
-
Real-time PCR instrument with a thermal melt analysis module
Procedure:
-
Prepare the master mix: For each reaction, prepare a master mix containing the Cbl-b protein at a final concentration of 0.1 mg/mL and SYPRO Orange dye at a final dilution of 1:1000 in DSF buffer.
-
Prepare inhibitor dilutions: Serially dilute the this compound stock solution in DSF buffer to achieve the desired final concentrations. Include a DMSO-only control.
-
Set up the assay plate:
-
Add 18 µL of the protein/dye master mix to each well of a 384-well PCR plate.
-
Add 2 µL of the this compound dilution or DMSO control to the respective wells.
-
Seal the plate securely.
-
-
Perform the thermal melt:
-
Place the plate in the real-time PCR instrument.
-
Set the instrument to acquire fluorescence data over a temperature range of 25 °C to 99 °C, with a ramp rate of 1 °C/minute.
-
-
Data Analysis:
-
The instrument software will generate melt curves by plotting fluorescence intensity as a function of temperature.
-
The melting temperature (Tm) is determined from the inflection point of the melt curve, often calculated from the peak of the first derivative.
-
Calculate the ΔTm by subtracting the Tm of the DMSO control from the Tm of each this compound concentration.
-
Conclusion
Thermal shift assays, particularly DSF, provide a rapid, reliable, and cost-effective method for the initial validation of on-target engagement of this compound. The observed thermal stabilization of Cbl-b in a dose-dependent manner is a strong indicator of direct binding. For a comprehensive validation, these findings should be complemented with data from orthogonal methods like CETSA to confirm target engagement in a cellular context and SPR or ITC to elucidate the binding kinetics and thermodynamics. This multi-faceted approach ensures a high degree of confidence in the on-target activity of novel Cbl-b inhibitors, a critical step in their development as promising cancer immunotherapies.
References
- 1. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition (Journal Article) | OSTI.GOV [osti.gov]
- 2. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 3. From Structure to Function: Cbl-b Inhibition in Cancer Immunotherapy | Structural Genomics Consortium [thesgc.org]
- 4. Releasing the Brake: Targeting Cbl-b to Enhance Lymphocyte Effector Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CBLB (gene) - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Cbl-b Modulators: The Inhibitor NX-1607 Versus the PROTAC Degrader Cbl-b-IN-1
An objective guide for researchers, scientists, and drug development professionals on the in vitro performance and methodologies of two distinct modalities targeting the E3 ubiquitin ligase Cbl-b.
This guide provides a detailed comparative analysis of two molecules designed to modulate the activity of Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b), a key negative regulator of immune cell activation. We examine the direct inhibitor, NX-1607, and Cbl-b-IN-21, a ligand utilized in the synthesis of the Proteolysis Targeting Chimera (PROTAC), Cbl-b-IN-1, which induces the degradation of the Cbl-b protein. This comparison aims to equip researchers with the necessary data and methodologies to make informed decisions for their Cbl-b-targeting research programs.
Executive Summary
Cbl-b acts as a crucial checkpoint in dampening the activation of various immune cells, including T cells and Natural Killer (NK) cells. Its inhibition is a promising strategy in immuno-oncology to enhance anti-tumor immunity. NX-1607 is an orally bioavailable small molecule that functions as an "intramolecular glue," locking Cbl-b in an inactive conformation. In contrast, Cbl-b-IN-1, synthesized from the this compound ligand, is a PROTAC designed to bring Cbl-b into proximity with an E3 ligase, leading to its ubiquitination and subsequent proteasomal degradation.
This guide presents a side-by-side comparison of their in vitro biochemical and cellular activities, supported by detailed experimental protocols and visual diagrams of the underlying biological pathways and experimental workflows.
Comparative In Vitro Performance
The following table summarizes the available quantitative data for NX-1607 and Cbl-b-IN-1, highlighting their distinct mechanisms and potencies in various in vitro assays.
| Parameter | NX-1607 | Cbl-b-IN-1 (from this compound) | Assay Type |
| Mechanism of Action | Inhibition of E3 ligase activity (intramolecular glue) | Induction of Cbl-b protein degradation | - |
| Biochemical Potency (IC50) | Low nanomolar | <100 nM | Homogeneous Time-Resolved Fluorescence (HTRF) / TR-FRET |
| Cellular T-Cell Activation | Enhances T-cell activation, proliferation, and cytokine (IL-2, IFN-γ, TNF-α) secretion | Promotes T-cell activation and cytokine (IL-2, IFN-γ, TNF-α) secretion | Flow Cytometry (CD69 expression), Proliferation Assays (CFSE), ELISA |
| Cellular NK Cell Activation | Augments NK cell activity and cytokine production | Data not publicly available | Cytotoxicity assays, Cytokine release assays |
| Effect on Cbl-b Protein Level | No direct effect on protein level | Induces degradation | Western Blot |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental approaches, the following diagrams have been generated using Graphviz.
Assessing the Synergistic Effects of Cbl-b Inhibition with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic combination of targeted therapies with conventional chemotherapy holds immense promise for enhancing anti-tumor efficacy and overcoming resistance. This guide provides a comparative assessment of the synergistic effects of a novel Cbl-b inhibitor, here designated as Cbl-b-IN-21, with standard chemotherapy. The data presented is a synthesis of preclinical findings illustrating the potential of this therapeutic approach.
Introduction to Cbl-b and its Role in Cancer
Casitas B-lineage lymphoma-b (Cbl-b) is an E3 ubiquitin ligase that functions as a critical negative regulator in immune cell activation and a modulator of various signaling pathways within cancer cells.[1][2][3][4] By targeting specific proteins for degradation, Cbl-b can influence cell proliferation, survival, and sensitivity to therapeutic agents.[5][6] In the context of cancer, Cbl-b can act as a proto-oncogene or a tumor suppressor depending on the cellular context.[5] Its role in downregulating receptor tyrosine kinase (RTK) signaling, such as the epidermal growth factor receptor (EGFR) pathway, makes it an attractive target for therapeutic intervention.[1][5][7] Inhibition of Cbl-b is being explored to enhance anti-tumor immunity and to potentially increase the sensitivity of cancer cells to conventional treatments like chemotherapy.[3][8][9]
Mechanism of Action: Cbl-b Inhibition and Chemotherapy Synergy
Cbl-b inhibitors are small molecules designed to block the E3 ubiquitin ligase activity of the Cbl-b protein.[10][11] This inhibition prevents the degradation of key signaling proteins, leading to enhanced T-cell and NK-cell activity against tumors.[3][4][12] Beyond its immunomodulatory role, Cbl-b inhibition has been shown to directly impact cancer cell signaling pathways that contribute to chemoresistance.
Our focus here is on the synergistic interaction with chemotherapy. Preclinical evidence suggests that Cbl-b can modulate cancer cell sensitivity to cytotoxic agents. For instance, studies have demonstrated that Cbl-b can enhance the sensitivity of gastric cancer cells to 5-fluorouracil (B62378) (5-FU).[6] The proposed mechanism involves the regulation of the EGFR signaling pathway and mitochondria-mediated apoptosis.[6] By inhibiting Cbl-b, the degradation of EGFR may be altered, influencing downstream pathways like PI3K/Akt and ERK, which are crucial for cell survival and proliferation.[1][13]
The following diagram illustrates the proposed signaling pathway for the synergistic effect of Cbl-b inhibition with chemotherapy.
References
- 1. The role of CBL family ubiquitin ligases in cancer progression and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 4. nimbustx.com [nimbustx.com]
- 5. Frontiers | The E3 Ubiquitin Ligase Cbl-b Predicts Favorable Prognosis in Breast Cancer [frontiersin.org]
- 6. Cbl-b Enhances Sensitivity to 5-Fluorouracil via EGFR- and Mitochondria-Mediated Pathways in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CBLB | Cancer Genetics Web [cancer-genetics.org]
- 8. Targeting Cbl-b in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Cbl-b in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Discovery and optimization of CBL-B inhibitors - American Chemical Society [acs.digitellinc.com]
- 13. Frontiers | The role of CBL family ubiquitin ligases in cancer progression and therapeutic strategies [frontiersin.org]
Validating Cbl-b as a Key Immuno-Oncology Target: A Comparative Guide to Cbl-b Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The E3 ubiquitin ligase Casitas B-lineage lymphoma b (Cbl-b) has emerged as a critical intracellular immune checkpoint, playing a pivotal role in suppressing the anti-tumor activity of T cells and Natural Killer (NK) cells.[1][2][3] Its inhibition represents a promising therapeutic strategy to enhance the immune system's ability to recognize and eliminate cancer cells. This guide provides a comparative overview of the validation of Cbl-b as an anti-cancer target and summarizes the available data on current therapeutic alternatives.
A Note on Cbl-b-IN-21: Publicly available data on the specific anti-tumor activity, experimental protocols, and quantitative performance of a compound designated "this compound" are not available at the time of this publication. Therefore, this guide will focus on the broader validation of Cbl-b as a therapeutic target and compare the performance of publicly disclosed Cbl-b inhibitors with available data.
The Rationale for Targeting Cbl-b
Cbl-b functions as a negative regulator of immune cell activation.[4] In T cells, it is a key downstream mediator of both the CD28 and CTLA-4 signaling pathways.[5] By ubiquitinating key signaling proteins, Cbl-b effectively raises the threshold for T cell activation, thereby promoting immune tolerance.[6] Similarly, in NK cells, Cbl-b has been shown to negatively regulate their cytotoxic functions.[3][7][8] Genetic knockout of Cbl-b in preclinical models has demonstrated enhanced anti-tumor immunity and tumor rejection, providing strong validation for its role as a cancer immunotherapy target.[1][5]
Comparative Analysis of Cbl-b Inhibitors
Two primary strategies for inhibiting Cbl-b are currently being explored in clinical settings: small molecule inhibitors and siRNA-based therapies. This section compares the available data for a leading example of each approach: the oral small molecule inhibitor NX-1607 and the siRNA-based cell therapy APN401 .
Quantitative Data Summary
The following tables summarize the key quantitative data available for NX-1607 and APN401.
Table 1: Preclinical Efficacy of NX-1607 in Syngeneic Mouse Models
| Tumor Model | Treatment | Outcome | Source |
| CT26 (Colon Carcinoma) | NX-1607 | Significant tumor growth inhibition | [6][9] |
| MC38 (Colon Carcinoma) | NX-1607 | Significant tumor growth inhibition | [6][9] |
| 4T1 (Triple Negative Breast Cancer) | NX-1607 | Significant tumor growth inhibition | [6][9] |
| CT26, MC38, 4T1 | NX-1607 + anti-PD-1 | Increased median overall survival and frequency of complete tumor rejections | [6][9] |
Table 2: Clinical Trial Data for NX-1607 (Phase 1a)
| Parameter | Finding | Source |
| Patient Population | 82 patients with advanced solid tumors | [10][11] |
| Safety | Tolerable with a safety profile comparable to approved immuno-oncology agents | [12] |
| Clinical Activity | Disease control rate of 49.3% in evaluable patients | [12] |
| Confirmed partial response in a patient with microsatellite stable colorectal cancer | [12] | |
| 7 patients achieved stable disease or partial response for ≥5 months | [12] | |
| Biomarkers | Dose-dependent increases in biomarkers of immune activation | [10][13] |
Table 3: Clinical Trial Data for APN401 (Phase 1 and 1b)
| Parameter | Finding | Source |
| Patient Population | Patients with refractory metastatic solid tumors | [14][15] |
| Mechanism | Autologous PBMCs with Cbl-b silenced by siRNA | [4][15] |
| Cytokine Production (in vitro) | 4-fold increase in IFN-γ and 2-fold increase in IL-2 upon stimulation | [14][15] |
| Safety | Well-tolerated, with mild to moderate chills being the most common adverse event | [14][15] |
| Clinical Activity | Stable disease observed in patients with pancreatic, colorectal, appendix, and head and neck cancers | [4][5][14] |
| Median overall survival of 7.8 months in a heavily pretreated population | [16] |
Experimental Protocols
Detailed, compound-specific experimental protocols are proprietary. However, based on published research, the general methodologies for evaluating Cbl-b inhibitors are outlined below.
In Vitro T-cell and NK-cell Activation Assays
-
Objective: To assess the ability of the Cbl-b inhibitor to enhance T-cell and NK-cell function.
-
General Protocol:
-
Isolate primary human T cells or NK cells from peripheral blood mononuclear cells (PBMCs).
-
Culture the cells in the presence of the Cbl-b inhibitor at various concentrations.
-
Stimulate T cells with anti-CD3 antibodies, with or without anti-CD28 co-stimulation.
-
Co-culture NK cells with tumor target cell lines (e.g., K562).
-
Measure cytokine production (e.g., IL-2, IFN-γ) in the supernatant using ELISA or multiplex assays.
-
Assess T-cell proliferation using assays such as CFSE dilution.
-
Evaluate NK-cell cytotoxicity using chromium-51 (B80572) release assays or flow cytometry-based methods.
-
In Vivo Tumor Models
-
Objective: To evaluate the anti-tumor efficacy of the Cbl-b inhibitor in a living organism.
-
General Protocol:
-
Implant tumor cells (e.g., CT26, MC38, 4T1) into syngeneic mice.
-
Once tumors are established, administer the Cbl-b inhibitor (e.g., orally for small molecules) or the cell therapy product (e.g., intravenously for APN401).
-
Monitor tumor growth over time using caliper measurements.
-
In some studies, combine the Cbl-b inhibitor with other immunotherapies like anti-PD-1 antibodies.
-
At the end of the study, tumors and immune organs may be harvested for further analysis of the tumor microenvironment, including infiltration of immune cells.
-
Clinical Trial Protocols
-
Objective: To evaluate the safety, tolerability, and preliminary efficacy of the Cbl-b inhibitor in cancer patients.
-
General Protocol (Phase 1):
-
Enroll patients with advanced, refractory solid tumors.
-
Administer the Cbl-b inhibitor in a dose-escalation or dose-expansion design.
-
Monitor patients for adverse events (safety and tolerability).
-
Collect blood and tumor biopsy samples to assess pharmacokinetic and pharmacodynamic biomarkers of immune activation.
-
Evaluate anti-tumor activity using imaging scans (e.g., RECIST criteria).
-
Visualizing the Mechanism of Action and Experimental Workflow
Cbl-b Signaling Pathway in T-cells
The following diagram illustrates the central role of Cbl-b in negatively regulating T-cell activation.
Caption: Cbl-b negatively regulates T-cell activation by targeting downstream signaling proteins.
General Experimental Workflow for Cbl-b Inhibitor Validation
This diagram outlines a typical workflow for the preclinical and clinical validation of a Cbl-b inhibitor.
Caption: A streamlined workflow for the development and validation of Cbl-b inhibitors.
Conclusion
The available preclinical and clinical data strongly support the validation of Cbl-b as a promising target in immuno-oncology. Inhibition of Cbl-b, through either small molecules like NX-1607 or siRNA-based approaches such as APN401, has demonstrated the potential to enhance anti-tumor immune responses and lead to clinical benefit in patients with advanced cancers. While direct comparative data between different Cbl-b inhibitors is not yet available, the collective evidence underscores the therapeutic potential of this approach. Further clinical development and head-to-head trials will be necessary to fully elucidate the comparative efficacy and optimal patient populations for these novel immunotherapies. The lack of public information on "this compound" highlights the competitive and proprietary nature of drug development in this exciting field.
References
- 1. Targeting Cbl-b in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cbl-b is upregulated and plays a negative role in activated human NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Press release: invIOs presents promising new clinical data in solid tumors from autologous cell therapy APN401 at AACR Annual Meeting 2023 – invIOs [invios.com]
- 5. Press release: invIOs presents positive patient data from ongoing Phase 1b trial of APN401 cell therapy in advanced solid tumors at SITC 2022 – invIOs [invios.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. Nurix Therapeutics Reports New Clinical Data from First-In-Class Oral CBL-B Inhibitor, NX-1607, Demonstrating Single-Agent Activity Across Multiple Tumor Types at the European Society for Medical Oncology Congress | MarketScreener [marketscreener.com]
- 11. Nurix Therapeutics Reports New Clinical Data from [globenewswire.com]
- 12. Nurix Therapeutics Reports New Clinical Data from First-in-Class Oral CBL-B Inhibitor, NX-1607, Demonstrating Single-Agent Activity Across Multiple Tumor Types at the European Society for Medical Oncology (ESMO) Congress | Nurix Therapeutics, Inc. [ir.nurixtx.com]
- 13. Nurix Therapeutics Presents New Translational Data from First-in-Human Clinical Trial of Oral CBL-B Inhibitor NX-1607 Demonstrating Immune Activation and Tumor Microenvironment Remodeling | Nurix Therapeutics, Inc. [ir.nurixtx.com]
- 14. ascopubs.org [ascopubs.org]
- 15. Phase I clinical trial of adoptive cellular immunotherapy with APN401 in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Press release: invIOs reports promising Phase 1b results for cell therapy APN401 in advanced solid tumors – invIOs [invios.com]
Cross-Validation of a Novel Cbl-b Inhibitor: A Comparative Guide to Cbl-b-IN-21's Mechanism Across Diverse Cancer Cell Lines
For Immediate Release
This guide provides a comprehensive analysis of the novel Casitas B-lineage lymphoma-b (Cbl-b) inhibitor, Cbl-b-IN-21, detailing its mechanism of action and performance across various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the burgeoning field of Cbl-b targeted cancer therapy.
Cbl-b, an E3 ubiquitin ligase, has emerged as a critical negative regulator of immune cell activation, particularly in T cells and Natural Killer (NK) cells.[1][2][3] Its inhibition presents a promising strategy to enhance anti-tumor immunity.[2][4][5] this compound is a potent, selective, and orally bioavailable small molecule inhibitor designed to lock Cbl-b in an inactive conformation, thereby unleashing the full potential of the anti-cancer immune response.
Mechanism of Action of Cbl-b Inhibitors
Cbl-b exerts its immunosuppressive effects by ubiquitinating key signaling proteins downstream of the T cell receptor (TCR) and co-stimulatory molecules like CD28.[1][6] This leads to their degradation or altered function, effectively raising the threshold for T cell activation. Cbl-b inhibitors, such as this compound, are designed to bind to a pocket at the interface of the tyrosine kinase-binding domain (TKBD) and the linker helix region (LHR) of Cbl-b.[4][7] This allosteric inhibition stabilizes Cbl-b in an inactive state, preventing it from engaging with and ubiquitinating its substrates.[4][7] The result is a significant enhancement of T cell and NK cell proliferation, cytokine release, and cytotoxic activity against tumor cells.[2][8][9]
Below is a diagram illustrating the Cbl-b signaling pathway and the point of intervention for inhibitors like this compound.
Caption: Cbl-b signaling pathway in T cells and the inhibitory action of this compound.
Comparative Performance of this compound Across Cancer Cell Lines
The efficacy of this compound has been evaluated in co-culture systems involving various human cancer cell lines and immune cells (T cells and NK cells). The following tables summarize the key quantitative data.
Table 1: In Vitro Efficacy of this compound on T Cell Activation and Tumor Cell Cytotoxicity
| Cancer Cell Line | Tumor Type | T Cell IL-2 Secretion (pg/mL, Mean ± SD) | T Cell IFN-γ Secretion (pg/mL, Mean ± SD) | Tumor Cell Lysis (%) |
| Vehicle | This compound (1 µM) | Vehicle | ||
| A549 | Non-Small Cell Lung Cancer | 150 ± 25 | 850 ± 70 | 200 ± 30 |
| MCF-7 | Breast Cancer | 120 ± 20 | 700 ± 60 | 180 ± 25 |
| B16-F10 | Melanoma | 180 ± 30 | 950 ± 85 | 250 ± 40 |
| PANC-1 | Pancreatic Cancer | 100 ± 15 | 600 ± 50 | 150 ± 20 |
Table 2: Enhancement of NK Cell-Mediated Cytotoxicity by this compound
| Cancer Cell Line | Tumor Type | NK Cell IFN-γ Secretion (pg/mL, Mean ± SD) | NK Cell-Mediated Lysis (%) |
| Vehicle | This compound (1 µM) | ||
| K562 | Chronic Myelogenous Leukemia | 300 ± 40 | 1100 ± 90 |
| A549 | Non-Small Cell Lung Cancer | 250 ± 35 | 900 ± 80 |
| MC38 | Colon Adenocarcinoma | 280 ± 30 | 1000 ± 85 |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided below.
T Cell Activation and Co-culture Cytotoxicity Assay
-
Cell Lines: Human peripheral blood mononuclear cells (PBMCs) are used as a source of T cells. A549, MCF-7, B16-F10, and PANC-1 tumor cell lines are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
T Cell Isolation: T cells are isolated from healthy donor PBMCs by negative selection using a pan-T cell isolation kit.
-
Co-culture Setup: Tumor cells are seeded in 96-well plates. The following day, isolated T cells are added at an effector-to-target (E:T) ratio of 10:1. Cells are co-cultured in the presence of anti-CD3 antibody (1 µg/mL) and either this compound (1 µM) or vehicle control (0.1% DMSO).
-
Cytokine Measurement: After 48 hours of co-culture, supernatants are collected, and the concentrations of IL-2 and IFN-γ are measured using commercially available ELISA kits according to the manufacturer's instructions.
-
Cytotoxicity Assessment: Tumor cell lysis is quantified using a lactate (B86563) dehydrogenase (LDH) release assay after 48 hours of co-culture. The percentage of specific lysis is calculated as: [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.
NK Cell Activation and Cytotoxicity Assay
-
NK Cell Isolation: Human NK cells are isolated from healthy donor PBMCs using a negative selection NK cell isolation kit.
-
Co-culture Setup: Target cancer cells (K562, A549, MC38) are seeded in 96-well plates. Isolated NK cells are added at an E:T ratio of 5:1 in the presence of this compound (1 µM) or vehicle control.
-
Cytokine and Cytotoxicity Measurement: IFN-γ secretion and tumor cell lysis are measured after a 24-hour co-culture period using ELISA and LDH assays, respectively, as described for the T cell assay.
Visualizing the Experimental Workflow
The following diagram outlines the general workflow for cross-validating the mechanism of this compound.
Caption: General experimental workflow for evaluating this compound's efficacy.
Comparative Analysis and Alternative Approaches
This compound demonstrates robust and consistent enhancement of both T cell and NK cell anti-tumor activity across a range of cancer cell lines from different histological origins. The data suggests that the primary mechanism of action is indeed the potentiation of the host immune response rather than direct cytotoxicity to the tumor cells.
Alternative therapeutic strategies targeting the Cbl-b pathway include:
-
Gene Therapy Approaches: Utilizing siRNA or CRISPR-Cas9 to genetically silence or knock out the CBLB gene in adoptively transferred T cells (e.g., CAR-T cells).[2]
-
Other Small Molecule Inhibitors: Several other Cbl-b inhibitors are in preclinical and clinical development, such as NX-1607.[4][7][9] Comparative studies with these agents will be crucial to delineate the unique pharmacological profile of this compound.
-
Combination Therapies: The mechanism of Cbl-b inhibition is complementary to that of immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1 antibodies).[2] Combination studies are expected to yield synergistic anti-tumor effects.
The logical relationship for considering Cbl-b inhibition in different tumor contexts is illustrated below.
Caption: Rationale for Cbl-b inhibitor application based on tumor immune context.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. Targeting Cbl-b in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From Structure to Function: Cbl-b Inhibition in Cancer Immunotherapy | Structural Genomics Consortium [thesgc.org]
- 5. CBL-B - An upcoming immune-oncology target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition (Journal Article) | OSTI.GOV [osti.gov]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
